Encainide Hydrochloride
Description
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18;/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIIZIWOLTYOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049004 | |
| Record name | Encainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66794-74-9 | |
| Record name | Benzamide, 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66794-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encainide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Encainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Encainide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH7J36N9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Encainide Hydrochloride on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide hydrochloride is a potent Class IC antiarrhythmic agent, historically used in the management of ventricular arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the cardiac cell membrane, leading to a profound alteration of cardiac electrophysiology. This technical guide provides a detailed examination of the molecular interactions between encainide and its active metabolites with sodium channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows. Although encainide is no longer in widespread clinical use due to proarrhythmic concerns, its distinct mechanism of action continues to be a valuable subject of study for understanding sodium channel pharmacology and the development of safer antiarrhythmic therapies.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
Encainide's therapeutic and proarrhythmic effects stem from its ability to inhibit the fast sodium current (INa) during the cardiac action potential. This inhibition is not uniform but is highly dependent on the conformational state of the sodium channel. Encainide exhibits a strong preference for the open and inactivated states of the channel over the resting (closed) state. This state-dependent binding is a hallmark of Class IC antiarrhythmics and results in characteristic use-dependent and voltage-dependent block.
Use-Dependent and Frequency-Dependent Block
Use-dependence, also known as frequency-dependence, describes the phenomenon where the degree of sodium channel blockade by a drug increases with the frequency of channel activation (i.e., at faster heart rates). Encainide's slow binding and even slower unbinding kinetics are central to this effect. During rapid depolarizations, there is insufficient time between action potentials for the drug to dissociate from the channel, leading to an accumulation of blocked channels. This results in a progressive decrease in the maximum upstroke velocity (Vmax) of the action potential.[1]
Voltage-Dependent Block
The affinity of encainide for the sodium channel is also influenced by the membrane potential. As the membrane becomes more depolarized, a greater proportion of sodium channels transition into the open and inactivated states, for which encainide has a higher affinity. This voltage-dependent characteristic contributes to its enhanced effect in depolarized tissues, such as those found in ischemic myocardium.[2]
Role of Active Metabolites
Encainide is extensively metabolized in the liver to two major active metabolites: O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).[3] These metabolites are not only active but are more potent than the parent compound and have longer elimination half-lives, contributing significantly to the overall antiarrhythmic and electrophysiological effects observed during oral therapy.[3][4] The metabolism of encainide is genetically determined, leading to "extensive" and "poor" metabolizer phenotypes, which can result in different plasma concentrations of the parent drug and its metabolites and, consequently, variable clinical effects.[3]
Quantitative Analysis of Encainide's Effects
The following tables summarize the available quantitative data on the effects of encainide and its metabolites on sodium channel function. Due to the limited availability of specific binding kinetics for encainide in the literature, data for flecainide, another well-characterized Class IC antiarrhythmic, is provided for comparative purposes to illustrate the expected range of values for this drug class.
Table 1: State-Dependent Inhibition of Cardiac Sodium Channels (Nav1.5)
| Compound | Channel State | Parameter | Value | Reference |
| Flecainide (Comparative) | Resting | IC50 | 345 µM | [5] |
| Use-Dependent (Open/Inactivated) | IC50 | 7.4 µM | [5] | |
| Open (Non-inactivating mutant) | KD | 11 µM | [5] |
Table 2: Kinetics of Sodium Channel Block and Recovery
| Compound | Parameter | Value | Reference |
| Encainide | Time Constant of Recovery from Block | > 20 seconds | [2] |
| Onset of Use-Dependent Vmax Reduction | Slower than ODE | [1] | |
| Total Recovery from Use-Dependent Block (at 90 bpm) | 120 seconds | [1] | |
| O-demethyl encainide (ODE) | Time Constant of Recovery from Block | 300 seconds | [1] |
| Onset of Use-Dependent Vmax Reduction | Faster than Encainide | [1] | |
| Total Recovery from Use-Dependent Block (at 90 bpm) | 300 seconds | [1] | |
| Flecainide (Comparative) | Time Constant of Recovery from Block (τslow) | 81.3 ± 3.2 s (at 25 µM) | [5] |
| Onset of Use-Dependent Block (Time Constant) | 24.9 ± 11.6 beats | [6] |
Table 3: Electrophysiological Effects on Vmax
| Compound | Pacing Rate | Vmax Reduction | Reference |
| Encainide | 30-180 beats/min | -11.5% to -53% | [1] |
| O-demethyl encainide (ODE) | 30-180 beats/min | up to -47% | [1] |
Experimental Protocols
The investigation of encainide's mechanism of action on sodium channels primarily relies on the whole-cell patch-clamp technique. This method allows for the precise control of the membrane potential and the direct measurement of ionic currents flowing through the sodium channels.
General Whole-Cell Voltage-Clamp Protocol
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel isoform (Nav1.5) are commonly used. Myocytes isolated from cardiac tissue can also be utilized.
-
Pipette and Solutions: Borosilicate glass micropipettes with a resistance of 2-4 MΩ are filled with an internal solution typically containing (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. The external solution (bath) typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH. Cesium and the absence of ATP in the internal solution are used to block potassium and calcium currents, respectively, isolating the sodium current.
-
Gigaohm Seal and Whole-Cell Configuration: A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis. Leak currents are subtracted, and series resistance is compensated to minimize voltage errors.
Protocol for Assessing Tonic (Resting State) Block
-
Holding Potential: The cell membrane is held at a hyperpolarized potential (e.g., -120 mV) where most sodium channels are in the resting state.
-
Test Pulse: A brief depolarizing pulse (e.g., to -10 mV for 20-50 ms) is applied at a very low frequency (e.g., every 30-60 seconds) to elicit a sodium current. This low frequency allows for complete recovery of the drug from the channels between pulses.
-
Drug Application: Encainide or its metabolites are perfused into the bath at various concentrations.
-
Analysis: The peak inward current in the presence of the drug is compared to the control current to determine the degree of tonic block. An IC50 value can be calculated from the concentration-response curve.
Protocol for Assessing Use-Dependent (Phasic) Block
-
Holding Potential: The cell is held at a hyperpolarized potential (e.g., -120 mV).
-
Pulse Train: A train of depolarizing pulses (e.g., to -10 mV for 20-50 ms) is applied at a clinically relevant frequency (e.g., 1-5 Hz).
-
Drug Application: The protocol is repeated in the presence of different concentrations of encainide.
-
Analysis: The peak current of each pulse in the train is measured. Use-dependent block is quantified as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.
Protocol for Assessing Recovery from Block
-
Induction of Block: Use-dependent block is induced by a train of depolarizing pulses in the presence of the drug.
-
Recovery Interval: The membrane is then repolarized to a hyperpolarized potential (e.g., -120 mV) for a variable duration (the recovery interval).
-
Test Pulse: A single test pulse is applied after the recovery interval to measure the fraction of channels that have recovered from the block.
-
Analysis: The time course of recovery is determined by plotting the normalized peak current as a function of the recovery interval duration. The data are typically fit with one or more exponential functions to determine the time constant(s) of recovery.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Encainide Action
Caption: State-dependent binding of encainide to the voltage-gated sodium channel.
Experimental Workflow for Patch-Clamp Analysis
References
- 1. In-vitro and in-vivo electrophysiologic effects of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic activity of the O-demethyl metabolite of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of use-dependent ventricular conduction slowing by antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of Encainide Hydrochloride on Cardiac Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encainide hydrochloride is a potent Class IC antiarrhythmic agent renowned for its efficacy in suppressing ventricular arrhythmias. Its primary mechanism of action involves a pronounced blockade of the fast sodium channels (INa) in cardiac myocytes, leading to a significant depression of the maximal upstroke velocity (Vmax) of the cardiac action potential. While its effect on conduction is well-established, the influence of encainide and its pharmacologically active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE), on the duration of the cardiac action potential (APD) is more nuanced and tissue-dependent. This technical guide provides a comprehensive overview of the current understanding of these effects, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and illustrative diagrams of the underlying mechanisms and workflows.
Introduction
This compound, a benzanilide derivative, was introduced for the management of life-threatening ventricular arrhythmias.[1][2] As a Class IC antiarrhythmic, its principal electrophysiological effect is a marked slowing of cardiac conduction, reflected as a prolongation of the PR and QRS intervals on the surface electrocardiogram.[3][4] This is a direct consequence of its potent, rate-dependent blockade of the fast inward sodium current, which reduces the slope of phase 0 of the cardiac action potential.[1][2]
Unlike Class IA and Class III antiarrhythmic agents, which are defined by their ability to prolong the cardiac action potential, the effect of Class IC agents like encainide on APD is generally considered to be minimal.[2] However, in vitro studies have revealed that the effects of encainide and its active metabolites on APD are not uniform across all cardiac tissues and can be influenced by the underlying physiological or pathological state of the myocardium.[1][5] This guide will delve into these complexities, presenting the available quantitative data and the experimental approaches used to elucidate these effects.
Mechanism of Action on Cardiac Ion Channels
Encainide's primary interaction is with the voltage-gated sodium channels. By binding to these channels, it reduces the influx of sodium ions during phase 0 of the action potential, thereby decreasing the rate of depolarization.[1][2] This effect is more pronounced at faster heart rates, a property known as use-dependence.
While the sodium channel blockade is the dominant effect, some studies suggest a mild inhibitory effect on potassium channels, which could theoretically influence repolarization and, consequently, the action potential duration.[6][7] However, the clinical and physiological significance of this potassium channel interaction appears to be minor compared to the profound sodium channel blockade.
The metabolism of encainide is a critical aspect of its clinical pharmacology. It is extensively metabolized in the liver to two major active metabolites: O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).[2] These metabolites are not only potent sodium channel blockers themselves but also contribute significantly to the overall antiarrhythmic and electrophysiological effects observed during oral administration.[5][8] In fact, in individuals who are extensive metabolizers, the effects of encainide therapy are largely mediated by its metabolites.[9]
Quantitative Effects on Cardiac Action Potential Duration
The effects of encainide and its metabolites on APD are tissue-specific and concentration-dependent. The following tables summarize the available quantitative data from key in vitro studies.
Table 1: Effects of Encainide on Action Potential Duration (APD)
| Cardiac Tissue | Species | Concentration | APD Change | Reference |
| Atrial Muscle | Guinea Pig | 0.1 - 1.0 mg/L | No significant change or slight prolongation | [1] |
| Ventricular Muscle | Guinea Pig | 0.1 - 1.0 mg/L | No significant change or slight prolongation | [1] |
| Purkinje Fibers | Cow/Sheep | 0.1 - 1.0 mg/L | Shortened | [1] |
| Purkinje Fibers | Canine | 1 x 10-6 M | No significant change in adults | [5] |
Table 2: Effects of Encainide Metabolites on Action Potential Duration (APD)
| Metabolite | Cardiac Tissue | Species | Concentration | APD Change | Reference |
| ODE | Purkinje Fibers | Canine | 0.5 µM | Decreased APD50 and APD95 | [1] |
| ODE | Purkinje Fibers | Canine | 1 x 10-6 M | Shortened APD90 in adults | [5] |
| MODE | Purkinje Fibers | Canine | 1 x 10-6 M | Lengthened APD90 in neonates | [5] |
Note: APD50 and APD90 refer to the action potential duration at 50% and 90% of repolarization, respectively.
These data highlight the variable nature of encainide's and its metabolites' effects on APD. While atrial and ventricular muscle show minimal changes, Purkinje fibers consistently demonstrate a shortening of the action potential. Furthermore, the metabolites can have opposing effects, as seen with ODE shortening and MODE potentially lengthening the APD in different developmental stages.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the in vitro assessment of encainide's electrophysiological effects.
Isolated Cardiac Tissue Preparation and Microelectrode Recording
This protocol is adapted from studies investigating the effects of encainide on isolated cardiac muscle and Purkinje fibers.[1][5]
Objective: To measure transmembrane action potentials from isolated cardiac tissues in the presence of encainide and its metabolites.
Materials:
-
Animal model (e.g., guinea pig, canine)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, MgCl2 1.0, NaH2PO4 0.4, CaCl2 1.8, NaHCO3 12, Glucose 5.5)
-
This compound, O-demethyl encainide (ODE), 3-methoxy-O-demethyl encainide (MODE) stock solutions
-
Dissection tools
-
Tissue bath with temperature control and superfusion system
-
Glass microelectrodes (filled with 3 M KCl, resistance 10-25 MΩ)
-
Microelectrode amplifier
-
Stimulator for electrical pacing
-
Data acquisition system
Procedure:
-
Tissue Isolation: Hearts are rapidly excised from euthanized animals and placed in oxygenated Tyrode's solution. The desired cardiac tissue (e.g., left atrium, papillary muscle, or free-running Purkinje fibers) is carefully dissected.
-
Tissue Mounting: The isolated tissue is mounted in a temperature-controlled tissue bath (36-37°C) and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant flow rate.
-
Electrical Stimulation: The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes delivering square-wave pulses of 1-2 ms duration and an amplitude of 1.5-2 times the diastolic threshold.
-
Microelectrode Impalement: A glass microelectrode is advanced into a cell within the tissue preparation to record the transmembrane action potential. Stable impalements are characterized by a sharp drop in potential to a steady resting membrane potential.
-
Baseline Recordings: Once a stable impalement is achieved, baseline action potential parameters are recorded for a control period (e.g., 30-60 minutes). These parameters include:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
-
Drug Application: Encainide or its metabolites are added to the superfusate at the desired concentrations. The tissue is allowed to equilibrate with the drug-containing solution for a specified period (e.g., 30-60 minutes) before post-drug recordings are made.
-
Data Analysis: The recorded action potential waveforms are analyzed to determine the changes in the electrophysiological parameters in the presence of the drug compared to baseline.
Intracardiac Electrophysiology Study in Humans
This protocol provides a general overview of the methodology used in clinical electrophysiology studies to assess the effects of oral encainide.[3]
Objective: To evaluate the in vivo electrophysiological effects of encainide in patients.
Procedure:
-
Patient Preparation: Patients undergo the study in a post-absorptive state. All other cardioactive medications are discontinued for an appropriate period before the study.
-
Catheter Placement: Multielectrode catheters are inserted percutaneously via femoral and/or other venous access points and positioned under fluoroscopic guidance at various intracardiac sites, including the high right atrium, His bundle region, and right ventricular apex.
-
Baseline Electrophysiological Measurements: A comprehensive baseline electrophysiology study is performed, including the measurement of:
-
Sinus node function (sinus cycle length, sinoatrial conduction time)
-
Atrioventricular (AV) nodal conduction (AH interval)
-
His-Purkinje conduction (HV interval)
-
QRS duration
-
Atrial and ventricular refractory periods
-
-
Oral Encainide Administration: Patients are treated with oral encainide for a specified duration (e.g., at least 3 days) at a clinically appropriate dose.
-
Repeat Electrophysiology Study: The complete electrophysiology study is repeated under the influence of encainide.
-
Data Comparison: The electrophysiological parameters obtained during encainide therapy are compared to the baseline measurements to determine the drug's effects.
Discussion and Conclusion
The evidence presented in this technical guide indicates that while this compound is a potent sodium channel blocker with a primary effect of slowing cardiac conduction, its impact on cardiac action potential duration is modest and varies significantly across different cardiac tissues. In atrial and ventricular muscle, the effect on APD is generally negligible.[1] Conversely, in the specialized conduction tissue of the Purkinje fibers, encainide and its active metabolite ODE have been shown to shorten the action potential duration.[1][5] The other major metabolite, MODE, may have a contrasting effect, particularly in the developing heart.[5]
These findings have important implications for both researchers and drug development professionals. The tissue-specific effects of encainide on APD underscore the importance of using multiple cardiac preparations in preclinical electrophysiological assessments. A comprehensive evaluation should include not only ventricular muscle but also atrial and Purkinje fiber preparations to fully characterize the electrophysiological profile of a novel antiarrhythmic agent.
Furthermore, the significant contribution of active metabolites to the overall electrophysiological effects of encainide highlights the necessity of evaluating the pharmacological activity of major metabolites of any new chemical entity. The differences observed between the effects of intravenous and oral encainide are largely attributable to the accumulation of ODE and MODE.[9]
References
- 1. Electrophysiological effects of encainide and its metabolites in normal canine Purkinje fibers and Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use-dependent actions and effects on transmembrane action potentials of flecainide, encainide, and ethmozine in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. Effects of encainide and metabolites (MJ14030 and MJ9444) on canine cardiac Purkinje and ventricular fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental electrophysiology of encainide and its major metabolites on the Purkinje fiber action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optogenetic determination of the myocardial requirements for extrasystoles by cell type-specific targeting of ChannelRhodopsin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic basis of the different action potential configurations of single guinea-pig atrial and ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microelectrode arrays: a new tool to measure embryonic heart activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Complexities of Encainide Hydrochloride: An In-Depth Technical Guide to its In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Encainide Hydrochloride, a potent Class IC antiarrhythmic agent. This document delves into the critical aspects of its absorption, distribution, metabolism, and excretion, with a particular focus on the genetic polymorphism that dictates its metabolic fate. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in the field of cardiovascular pharmacology.
Core Pharmacokinetic Properties
This compound exhibits complex pharmacokinetic behavior, largely influenced by a genetic polymorphism in the cytochrome P450 2D6 (CYP2D6) enzyme. This leads to two distinct phenotypes: extensive metabolizers (EM) and poor metabolizers (PM).
Absorption and Bioavailability
Following oral administration, encainide is well-absorbed from the gastrointestinal tract. However, its systemic bioavailability is highly variable due to extensive first-pass metabolism in the liver, particularly in EM individuals.[1][2]
Distribution
Encainide and its metabolites are widely distributed throughout the body. The plasma protein binding of encainide is approximately 70-78% and appears to be similar between extensive and poor metabolizers.[1]
Metabolism and Excretion
The metabolism of encainide is the most critical determinant of its pharmacokinetic profile and clinical effects. The liver is the primary site of metabolism, where it undergoes O-demethylation and N-demethylation.[1][3] The O-demethylation pathway is genetically determined and leads to the formation of two major active metabolites: O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (MODE).[1][3]
-
Extensive Metabolizers (EM): Comprising over 90% of the population, these individuals rapidly metabolize encainide to ODE and MODE.[1] In EMs, the plasma concentrations of these active metabolites are significantly higher than that of the parent drug and are the primary mediators of the antiarrhythmic effect.[1][4]
-
Poor Metabolizers (PM): This smaller subset of the population (less than 10%) has a deficient CYP2D6 enzyme and, therefore, metabolizes encainide much more slowly.[1] In PMs, the parent drug is the primary active moiety, reaching much higher plasma concentrations, while the concentrations of ODE and MODE are very low or undetectable.[1]
The N-demethylation pathway, leading to the formation of N-desmethyl encainide (NDE), is a less dominant route and appears to be similar in both EM and PM phenotypes.[1]
Excretion of encainide and its metabolites occurs via both renal and fecal routes.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of encainide and its active metabolites in both extensive and poor metabolizer phenotypes.
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |
| Oral Bioavailability | ~30% (highly variable) | ~88% | [1] |
| Systemic Clearance | ~1.8 L/min | ~0.2 L/min | [1] |
| Elimination Half-life (t½) | ~2.5 hours | 8-11 hours | [1] |
| Plasma Protein Binding | 70-78% | 70-78% | [1] |
Table 1: Pharmacokinetic Parameters of Encainide in Extensive vs. Poor Metabolizers.
| Analyte | Minimally Effective Plasma Concentration | Reference |
| Encainide | ~300 ng/mL | [1] |
| O-desmethyl encainide (ODE) | ~35 ng/mL | [1] |
| 3-methoxy-O-desmethyl encainide (MODE) | ~100 ng/mL | [1] |
Table 2: Minimally Effective Plasma Concentrations of Encainide and its Active Metabolites.
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Bioavailability | N/A | 42 ± 24% (range 7.4-82%) | [6] |
| Clearance | 13.2 ± 5.6 mL/min/kg | - | [6] |
| Elimination Half-life (t½) | 3.4 ± 1.7 hours | 2.5 ± 0.8 hours | [6] |
| Peak Plasma Concentration | 794-1556 ng/mL | 36-495 ng/mL | [6] |
| Minimal Antiarrhythmic Plasma Concentration | 39 ± 54 ng/mL | 14 ± 16 ng/mL | [6] |
Table 3: Pharmacokinetic Data from a Study in Patients with Chronic Ventricular Arrhythmias (n=9). Note: This study did not phenotype patients as EM or PM, but the high variability in bioavailability suggests a mixed population.
Experimental Protocols
Quantification of Encainide and its Metabolites in Biological Matrices
The accurate quantification of encainide and its metabolites (ODE and MODE) in plasma and urine is crucial for pharmacokinetic studies. A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is a commonly employed technique.[7]
3.1.1. Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of plasma or urine in a screw-capped centrifuge tube, add an appropriate internal standard.
-
Add 0.5 mL of a suitable buffer (e.g., pH 8.5) and vortex for 30 seconds.
-
Add 5 mL of an extraction solvent mixture (e.g., N-butyl chloride containing 5% (v/v) isopropyl alcohol).[7]
-
Vortex the mixture for 5 minutes, followed by centrifugation at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase and inject a defined volume (e.g., 100 µL) into the HPLC system.
3.1.2. Chromatographic Conditions
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of ethanol, water, and methanesulfonic acid (e.g., 500:60:0.2, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[7]
-
Temperature: Ambient.
3.1.3. Method Validation
The analytical method should be validated for linearity, accuracy, precision (intra- and inter-day), selectivity, and stability according to regulatory guidelines. The reported lower limit of detection for this method was 5 ng/mL in plasma and 25 ng/mL in urine.[7]
3.1.4. Other Analytical Techniques
While HPLC-UV is a robust method, gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of encainide and its metabolites, often requiring derivatization to improve volatility and chromatographic properties.[8][9]
Visualizing Pathways and Workflows
Metabolic Pathway of Encainide
The following diagram illustrates the primary metabolic pathways of encainide in vivo.
Caption: Primary metabolic pathways of this compound.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines a typical experimental workflow for determining the pharmacokinetic profile of encainide in a clinical study.
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
Conclusion
The in vivo pharmacokinetics and metabolism of this compound are complex and significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. The presence of two distinct metabolizer phenotypes, extensive and poor, results in substantial inter-individual variability in drug exposure and the contribution of active metabolites to the overall therapeutic effect. A thorough understanding of these pharmacokinetic characteristics, supported by robust bioanalytical methodologies, is essential for the safe and effective development and clinical application of this and other Class IC antiarrhythmic agents. This guide provides a foundational resource for researchers and drug development professionals working in this area.
References
- 1. Pharmacokinetics and metabolism of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leveraging Neural ODEs for Population Pharmacokinetics of Dalbavancin in Sparse Clinical Data [mdpi.com]
- 3. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.augustana.edu [digitalcommons.augustana.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
The Active Metabolites of Encainide Hydrochloride: A Technical Guide to Potency and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide hydrochloride is a class Ic antiarrhythmic agent that exerts its effects through the blockade of fast sodium channels in cardiac tissue.[1][2] Its clinical efficacy is significantly influenced by its extensive hepatic metabolism, which results in the formation of several active metabolites.[3][4] The potency and pharmacokinetic profiles of these metabolites contribute substantially to the overall antiarrhythmic and proarrhythmic effects of encainide. This technical guide provides an in-depth overview of the active metabolites of encainide, their relative potencies, and the experimental methodologies used to characterize them.
The metabolism of encainide is subject to genetic polymorphism, leading to two distinct phenotypes: extensive metabolizers (EM) and poor metabolizers (PM).[5][6] In extensive metabolizers, who constitute the majority of the population, encainide undergoes significant first-pass metabolism, leading to low plasma concentrations of the parent drug and higher concentrations of its active metabolites.[3][5] Conversely, poor metabolizers exhibit higher plasma levels of encainide and significantly lower concentrations of its O-demethylated metabolites.[5]
Active Metabolites and their Potency
The primary active metabolites of encainide are O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).[2][7] Other identified metabolites include N-demethyl encainide (NDE), N,O-didesmethyl encainide (DDE), N-demethyl-3-methoxy-O-demethyl-encainide, 3-hydroxy-encainide, and O-demethyl-encainide-lactam.[6][8] Of these, ODE and MODE are the most pharmacologically significant.
Clinical and preclinical studies have demonstrated that ODE is a more potent antiarrhythmic agent than encainide itself, while MODE is at least equipotent to the parent drug.[6][7] The antiarrhythmic effects observed during oral encainide therapy in extensive metabolizers are largely attributed to the actions of ODE and MODE.[9][10]
Table 1: Potency of Encainide and its Active Metabolites
| Compound | Minimally Effective Plasma Concentration (ng/mL) | Relative Potency (Compared to Encainide) | Key Electrophysiological Effects |
| Encainide | ~300[5][11] | 1x | Slows myocardial and His-Purkinje conduction.[1] |
| O-demethyl encainide (ODE) | ~35[5][11] | ~8.5x | More potent in prolonging QRS duration than MODE.[12] Increases atrial and ventricular effective refractory periods.[13] |
| 3-methoxy-O-demethyl encainide (MODE) | ~100[5][11] | ~3x | Increases intracardiac conduction times and QT intervals.[14] |
Experimental Protocols
The characterization of the potency and pharmacokinetic profiles of encainide and its metabolites involves a combination of in vitro and in vivo studies.
Protocol 1: Quantification of Encainide and Metabolites in Plasma by High-Performance Liquid Chromatography (HPLC)
This method is essential for determining the pharmacokinetic parameters of encainide and its metabolites.
1. Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Buffer the plasma to pH 8.5.[5]
-
Perform liquid-liquid extraction using N-butyl chloride containing 5% (v/v) isopropyl alcohol.[5]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. HPLC Analysis:
-
Column: Silica column.[5]
-
Mobile Phase: Ethanol:water:methanesulfonic acid (500:60:0.2, v/v/v).[5]
-
Detection: UV absorbance at 254 nm.[5]
-
Quantification: Determine concentrations based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: In Vivo Assessment of Antiarrhythmic Activity using the Aconitine-Induced Arrhythmia Model in Rats
This model is used to evaluate the efficacy of antiarrhythmic drugs in a whole-animal system.
1. Animal Preparation:
-
Anesthetize male Wistar rats.
-
Implant an infusion catheter into the jugular vein for drug and aconitine administration.
-
Place electrodes for continuous electrocardiogram (ECG) monitoring.
2. Experimental Procedure:
-
Administer the test compound (encainide, ODE, or MODE) or vehicle intraperitoneally or intravenously.
-
After a predetermined time, induce arrhythmia by a continuous intravenous infusion of aconitine at a constant rate (e.g., 5-10 µg/kg/min).[15]
-
Monitor the ECG for the onset of ventricular tachycardia and ventricular fibrillation.
-
The primary endpoint is the time to onset of arrhythmia or the dose of aconitine required to induce arrhythmia. A delay in the onset of arrhythmia compared to the control group indicates antiarrhythmic activity.
Protocol 3: In Vitro Determination of Sodium Channel Blockade using Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of the compounds on the sodium channels in isolated cardiac myocytes or cell lines expressing the cardiac sodium channel (NaV1.5).
1. Cell Preparation:
-
Isolate ventricular myocytes from animal hearts (e.g., rat, guinea pig) or use a cell line stably expressing the human NaV1.5 channel.
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to -20 mV) to activate the channels.
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the cell with a solution containing the test compound (encainide, ODE, or MODE) at various concentrations.
-
Record the sodium currents in the presence of the drug to determine the extent of channel blockade.
3. Data Analysis:
-
Measure the peak sodium current amplitude before and after drug application.
-
Construct concentration-response curves to determine the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.
Visualizations
Metabolic Pathway of Encainide
References
- 1. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]
- 2. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 9. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
Initial Clinical Trial Findings for Encainide Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide hydrochloride is a Class IC antiarrhythmic agent developed for the suppression of ventricular arrhythmias. Its primary mechanism of action involves the potent blockade of fast sodium channels in cardiac myocytes, leading to a significant slowing of impulse conduction. This technical guide synthesizes the initial clinical trial findings for encainide, with a focus on the pivotal Cardiac Arrhythmia Suppression Trial (CAST) and other key electrophysiology and efficacy studies. The following sections provide a detailed examination of the quantitative outcomes, experimental methodologies, and the underlying molecular interactions of encainide.
Core Mechanism of Action
Encainide and its active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE), exert their antiarrhythmic effects by binding to and blocking the voltage-gated sodium channels (Nav1.5) in the heart muscle.[1][2] This blockade is use-dependent, meaning it has a more pronounced effect at faster heart rates. By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, encainide decreases the rate of depolarization, slows conduction velocity, and prolongs the QRS duration on an electrocardiogram (ECG).[1][3]
Key Clinical Trial: The Cardiac Arrhythmia Suppression Trial (CAST)
The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark multicenter, randomized, double-blind, placebo-controlled study designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature depolarizations (VPDs) in post-myocardial infarction (MI) patients would reduce mortality.[4][5]
Experimental Protocol: CAST
Patient Population:
-
Patients who had a myocardial infarction 6 days to 2 years prior to enrollment.
-
Presence of 6 or more VPDs per hour on an ambulatory Holter monitor recording.
-
Left ventricular ejection fraction (LVEF) of ≤55% if MI was within 90 days, or ≤40% if MI was more than 90 days prior.[5]
Drug Titration and Randomization:
-
Open-Label Titration: All eligible patients entered an open-label dose-titration phase to identify an effective and tolerated dose of encainide, flecainide, or moricizine. The initial dose of encainide was 25 mg three times daily. If arrhythmia suppression was not achieved, the dose was increased to 35 mg and then 50 mg three times daily.[6]
-
Efficacy Assessment: Arrhythmia suppression was assessed via a 24-hour Holter recording. Successful suppression was defined as at least an 80% reduction in VPDs and a 90% reduction in runs of ventricular tachycardia.[5]
-
Randomization: Patients who demonstrated effective arrhythmia suppression and tolerated the drug were then randomized to receive either their effective dose of the active drug or a matching placebo.
Holter Monitoring:
-
A baseline 24-hour Holter recording was performed to determine eligibility.
-
Repeat 24-hour Holter recordings were used to assess the efficacy of each dose during the titration phase.
-
The specific timing of the Holter recording in relation to the last dose during titration was not uniformly detailed in the available literature but was generally performed after a steady state was presumed to be reached (several days on a stable dose).
Quantitative Findings from CAST
The preliminary findings from CAST were unexpected and led to the early termination of the encainide and flecainide arms of the trial. The data revealed a significant increase in mortality in the patients receiving these drugs compared to placebo.
| Outcome | Encainide/Flecainide Group (n=730) | Placebo Group (n=725) | Relative Risk | 95% Confidence Interval | p-value |
| Death from Arrhythmia or Cardiac Arrest | 33 (4.5%) | 9 (1.2%) | 3.6 | 1.7 - 8.5 | <0.001 |
| Total Mortality | 56 (7.7%) | 22 (3.0%) | 2.5 | 1.6 - 4.5 | <0.001 |
Table 1: Mortality Outcomes in the Cardiac Arrhythmia Suppression Trial (CAST)[4][7]
Electrophysiological and Other Clinical Studies
Numerous smaller clinical trials and electrophysiology studies were conducted to elucidate the pharmacokinetics, pharmacodynamics, and efficacy of encainide in various patient populations.
Experimental Protocols: Electrophysiology and Efficacy Studies
Patient Population:
-
Varied depending on the study, including patients with chronic ventricular arrhythmias, life-threatening ventricular tachycardia, and supraventricular arrhythmias.[2][8]
Methodologies:
-
Electrophysiology Studies: Intracardiac recordings were used to measure effects on cardiac conduction intervals (e.g., AH, HV, QRS duration) and refractory periods before and after intravenous or oral administration of encainide.[9]
-
Holter Monitoring: 24-hour ambulatory ECG monitoring was a common method to quantify the reduction in the frequency of VPDs and non-sustained ventricular tachycardia.[8]
-
Dose-Ranging Studies: Various fixed and escalating dose regimens were used to determine the optimal dose for arrhythmia suppression and to assess safety and tolerability. A common starting dose was 25 mg three times daily, with titration up to 200 mg/day.[6]
Quantitative Findings from Other Key Trials
| Study Focus | Key Quantitative Findings |
| Pharmacokinetics | Bioavailability: Highly variable (mean 42% ± 24%, range 7.4-82%) due to extensive first-pass metabolism. Half-life: 3.4 ± 1.7 hours (IV), 2.5 ± 0.8 hours (oral). Active Metabolites: O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE) contribute significantly to the antiarrhythmic effect.[10] |
| Efficacy in Chronic Ventricular Arrhythmias | In a study of nine patients, eight (89%) achieved >90% suppression of premature ventricular complexes. The minimal antiarrhythmic plasma concentration was found to be lower after oral dosing, suggesting the contribution of active metabolites.[10] In larger placebo-controlled trials, encainide (at doses of 75-200 mg/day) was effective in reducing VPD frequency by at least 75% in approximately 80% of patients.[11] |
| Electrophysiological Effects | Encainide significantly prolongs the PR, QRS, and QT intervals. The average number of ventricular extrasystoles per hour was significantly reduced from 480.6 before treatment to 2.0 at the end of a 6-month study.[8] |
| Safety and Adverse Events | The most common side effects were dizziness, visual disturbances, and headache. Proarrhythmia, or the aggravation of existing arrhythmias, was a significant concern, particularly in patients with a history of sustained ventricular tachycardia or poor left ventricular function.[12] |
Table 2: Summary of Quantitative Findings from Various Encainide Clinical Trials
Signaling Pathways and Experimental Workflows
Encainide's Effect on the Cardiac Action Potential
Encainide's primary effect is on Phase 0 of the cardiac action potential, where it blocks the fast inward sodium current. This action is depicted in the following diagram.
Caption: Encainide blocks sodium channels, inhibiting Phase 0 of the cardiac action potential.
Cardiac Arrhythmia Suppression Trial (CAST) Workflow
The logical workflow of the CAST trial, from patient screening to the eventual outcomes, is illustrated below.
Caption: Logical workflow of the Cardiac Arrhythmia Suppression Trial (CAST).
Conclusion
The initial clinical trials of this compound demonstrated its potent efficacy in suppressing ventricular arrhythmias. However, the landmark Cardiac Arrhythmia Suppression Trial (CAST) revealed a critical safety concern: despite effective arrhythmia suppression, encainide was associated with a significant increase in arrhythmic and all-cause mortality in post-myocardial infarction patients. These findings fundamentally changed the clinical approach to antiarrhythmic therapy, emphasizing that the suppression of asymptomatic or minimally symptomatic ventricular arrhythmias does not necessarily translate to a survival benefit and can, in fact, be detrimental. The case of encainide underscores the importance of large-scale, placebo-controlled trials with hard clinical endpoints to truly assess the risk-benefit profile of antiarrhythmic drugs.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Treatment of life-threatening ventricular tachycardia with this compound in patients with left ventricular dysfunction. The Encainide-Ventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cardiac Arrhythmia Suppression Trial: first CAST ... then CAST-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioLINCC: Cardiac Arrhythmia Suppression Trial (CAST) [biolincc.nhlbi.nih.gov]
- 6. Dosing recommendations for encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary report: effect of encainide and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Anti-arrhythmia effect of long-term encainide in chronic ventricular extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology and antiarrhythmic efficacy of encainide in patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Encainide for ventricular arrhythmias: placebo-controlled and standard comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of encainide for malignant ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precipitous Fall of a Promising Antiarrhythmic: The Rationale for Encainide's Market Withdrawal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encainide, a Class IC antiarrhythmic agent, was voluntarily withdrawn from the U.S. market on December 16, 1991, by its manufacturer.[1] This decision followed the startling and counterintuitive results of the Cardiac Arrhythmia Suppression Trial (CAST), a major multicenter, randomized, placebo-controlled study.[2][3] The trial revealed that while encainide was effective in suppressing asymptomatic or mildly symptomatic ventricular arrhythmias in survivors of myocardial infarction, it paradoxically led to a significant increase in mortality from arrhythmia and all causes.[2][4][5][6] This guide provides a detailed technical analysis of the scientific and clinical rationale behind encainide's withdrawal, focusing on its mechanism of action, the pivotal findings of the CAST trial, and the proarrhythmic effects that ultimately led to its discontinuation.
Encainide: Mechanism of Action and Therapeutic Promise
Encainide is a potent sodium channel blocker that belongs to the Class IC of the Vaughan Williams classification of antiarrhythmic drugs.[7][8] Its primary mechanism of action involves binding to and inhibiting the fast sodium channels (Nav1.5) in the cardiac cell membrane.[1][7][8][9] This action slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and a reduction in the conduction velocity of the electrical impulse through the myocardium.[1][7][9] The electrocardiogram (ECG) reflects this as a prolongation of the QRS complex.[7] Encainide and its active metabolites, O-demethyl encainide (ODE) and 3-methoxy-ODE, also exhibit a mild inhibitory effect on potassium channels, which can slightly prolong the repolarization phase.[7]
By modifying these electrophysiological properties, encainide was effective at suppressing premature ventricular complexes (PVCs) and was developed to manage and treat certain life-threatening ventricular arrhythmias.[7][8][10] The prevailing hypothesis at the time was that suppressing these arrhythmias in patients who had recently experienced a myocardial infarction would reduce their risk of sudden cardiac death.[11]
The Cardiac Arrhythmia Suppression Trial (CAST): A Paradigm Shift
The CAST was a landmark clinical trial designed to test the hypothesis that the suppression of asymptomatic or mildly symptomatic ventricular premature depolarizations in survivors of myocardial infarction would improve survival.[2][6] The trial's design and unexpected results fundamentally changed the understanding of antiarrhythmic therapy.
Experimental Protocol of the Cardiac Arrhythmia Suppression Trial (CAST)
The CAST was an international, prospective, multicenter, randomized, and placebo-controlled trial.[2]
Patient Population: The study enrolled patients who had experienced a myocardial infarction and had asymptomatic or mildly symptomatic ventricular arrhythmias, defined as six or more ventricular premature beats per hour.[5][11]
Trial Design: The trial consisted of two main phases:
-
Open-Label Titration Phase: Patients were initially treated with one of the three study drugs (encainide, flecainide, or moricizine) in an open-label fashion to determine if their arrhythmia could be effectively suppressed.[4][12] Effective suppression was generally defined as a significant reduction in ventricular premature depolarizations as assessed by Holter monitoring.[5][11][12]
-
Randomized, Double-Blind, Placebo-Controlled Phase: Patients who demonstrated successful arrhythmia suppression during the titration phase were then randomly assigned to receive either the active drug that had been effective for them or a matching placebo.[4][5][11]
Endpoints: The primary endpoint of the study was a composite of death from any cause or cardiac arrest with resuscitation.[4] A key secondary endpoint was death from arrhythmia.[2]
Quantitative Results of the CAST Trial
The results of the CAST trial were alarming and led to the early termination of the encainide and flecainide arms of the study.[3][5][12] The data revealed a statistically significant increase in mortality in the group receiving active drug treatment compared to the placebo group.
| Outcome | Encainide/Flecainide Group | Placebo Group | Relative Risk | 95% Confidence Interval | P-value |
| Death from Arrhythmia or Nonfatal Cardiac Arrest | 4.5% (33 of 730 patients) | 1.2% (9 of 725 patients) | 3.6 | 1.7 to 8.5 | <0.001 |
| Total Mortality | 7.7% (56 of 730 patients) | 3.0% (22 of 725 patients) | 2.5 | 1.6 to 4.5 | <0.001 |
Data summarized from the preliminary report of the CAST trial.[5][11]
At one year of follow-up, the survival rate was also significantly lower in the active treatment group.[2][6]
| Outcome at 1 Year | Active Drug Group (Encainide/Flecainide) | Placebo Group | P-value |
| Survival | 90% | 95% | 0.0006 |
| Freedom from Cardiac Arrest or Arrhythmic Death | 93% | 96% | 0.003 |
Data summarized from published analyses of the CAST trial.[2][6]
The Proarrhythmic Effect: The Core of the Withdrawal Rationale
The increased mortality observed in the CAST trial was attributed to the proarrhythmic effect of encainide and flecainide.[13][14] Proarrhythmia is the paradoxical aggravation or induction of new, more severe arrhythmias by an antiarrhythmic drug.[14] In the context of encainide, its potent sodium channel blockade, while effective at suppressing PVCs, is believed to have created a substrate for lethal re-entrant ventricular arrhythmias, such as ventricular tachycardia and fibrillation, particularly in the vulnerable myocardial tissue of post-infarction patients.[7][14]
The very mechanism that made encainide an effective suppressor of benign arrhythmias also made it a potent proarrhythmic agent in the setting of structural heart disease. The marked slowing of conduction velocity could facilitate the development of re-entrant circuits, a key mechanism for sustained ventricular tachyarrhythmias.
Visualizing the Rationale for Withdrawal
Encainide's Mechanism of Action and Proarrhythmic Effect
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mortality following ventricular arrhythmia suppression by encainide, flecainide, and moricizine after myocardial infarction. The original design concept of the Cardiac Arrhythmia Suppression Trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Preliminary report: effect of encainide and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cardiac Arrhythmia Suppression Trial - American College of Cardiology [acc.org]
- 7. What is the mechanism of Encainide Hydrochloride? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Encainide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. Encainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary report: effect of encainide and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction. | Read by QxMD [read.qxmd.com]
- 12. BioLINCC: Cardiac Arrhythmia Suppression Trial (CAST) [biolincc.nhlbi.nih.gov]
- 13. jwatch.org [jwatch.org]
- 14. What are the side effects of this compound? [synapse.patsnap.com]
Encainide Hydrochloride's Profound Impact on His-Purkinje System Conduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encainide hydrochloride, a potent Class IC antiarrhythmic agent, exerts a significant and selective effect on the His-Purkinje system, the specialized electrical conduction pathway of the ventricles. This technical guide provides an in-depth analysis of encainide's electrophysiological impact, detailing its mechanism of action, summarizing quantitative data from key clinical studies, and outlining the experimental protocols used to elucidate these effects. The primary action of encainide is a potent and slow-dissociating blockade of fast sodium channels, which markedly slows conduction velocity in the His-Purkinje fibers. This is clinically manifested as a significant prolongation of the His-ventricular (HV) interval and the QRS duration on the electrocardiogram. This document synthesizes findings from various electrophysiological studies to offer a comprehensive resource for researchers and drug development professionals in the field of cardiology and antiarrhythmic therapy. While encainide is no longer in clinical use due to proarrhythmic concerns, its distinct effects on the His-Purkinje system continue to be of significant scientific interest.
Mechanism of Action: Potent Sodium Channel Blockade
Encainide's primary mechanism of action is the potent blockade of voltage-gated fast sodium channels (Na+ channels) in cardiac cells.[1][2][3] As a Class IC agent, it is characterized by its slow dissociation from these channels.[4] This slow "unbinding" kinetics means that the sodium channels remain blocked for a longer duration, leading to a use-dependent and rate-dependent depression of cardiac conduction.[4] The greatest effect of this sodium channel blockade is observed in the His-Purkinje system.[3][5]
This action decreases the maximum rate of depolarization (Vmax or phase 0) of the cardiac action potential without significantly affecting the action potential duration.[5][6] The reduction in Vmax leads to a decreased conduction velocity through the myocardial cells, an effect that is particularly pronounced in the rapidly conducting fibers of the His-Purkinje system.[2][4] This selective depression of conduction in the His-Purkinje system and the ventricles is a hallmark of encainide's electrophysiological profile.[7]
Encainide is metabolized in the liver to active metabolites, including O-demethyl encainide (ODE) and 3-methoxy-ODE (MODE), which also possess significant antiarrhythmic properties and contribute to the drug's overall effect.[2][6] In fact, some studies suggest that these metabolites may be responsible for some of the electrophysiological effects observed with oral administration that are not seen with intravenous encainide.[8]
Quantitative Electrophysiological Effects
Encainide's impact on the His-Purkinje system has been quantified in numerous electrophysiological studies. The most notable effects are a significant prolongation of the HV interval and the QRS duration. The following tables summarize the quantitative data from key studies, differentiating between intravenous and oral administration.
Table 1: Effects of Intravenous Encainide on Cardiac Conduction Intervals
| Parameter | Baseline (mean ± SD) | Post-Encainide (mean ± SD) | Percentage Change (mean ± SD) | Study Population | Dosage | Reference |
| HV Interval | Not specified | Not specified | 31 ± 7% increase | 10 patients with coronary artery disease | 0.6 and 0.9 mg/kg over 15 mins | [7] |
| QRS Duration | Not specified | Not specified | 18 ± 9% increase | 10 patients with coronary artery disease | 0.6 and 0.9 mg/kg over 15 mins | [7] |
| QRS Duration | Not specified | Not specified | 11-44% increase | 9 patients with frequent and complex PVCs | 75 mg | [9][10] |
| AH Interval | No significant change | No significant change | No significant change | 10 patients with coronary artery disease | 0.6 and 0.9 mg/kg over 15 mins | [7] |
| QT Interval | Not specified | Not specified | 2 ± 9% increase | 10 patients with coronary artery disease | 0.6 and 0.9 mg/kg over 15 mins | [7] |
Table 2: Effects of Oral Encainide on Cardiac Conduction Intervals
| Parameter | Baseline (mean ± SD) | Post-Encainide (mean ± SD) | Percentage Change (mean) | Study Population | Dosage | Reference |
| HV Interval | 47.5 ± 7.8 ms | 67.1 ± 12.9 ms | 41.3% increase | 15 patients | 100-300 mg/day (mean 242 ± 66) | [8] |
| QRS Duration | 103.5 ± 30.9 ms | 132.3 ± 35.7 ms | 27.8% increase | 15 patients | 100-300 mg/day (mean 242 ± 66) | [8] |
| QRS Duration | Not specified | Not specified | 47% increase | 11 patients with stable high-frequency ventricular arrhythmias | Varied | [11] |
| AH Interval | 74.5 ± 21.5 ms | 105.5 ± 39.1 ms | 41.6% increase | 15 patients | 100-300 mg/day (mean 242 ± 66) | [8] |
| PR Interval | Not specified | Not specified | 44% increase | 11 patients with stable high-frequency ventricular arrhythmias | Varied | [11] |
| QT Interval | 364.4 ± 38.0 ms | 416.9 ± 55.3 ms | 14.4% increase | 15 patients | 100-300 mg/day (mean 242 ± 66) | [8] |
Experimental Protocols
The electrophysiological effects of encainide have been primarily investigated through intracardiac electrophysiologic studies in human subjects. These studies typically involve the following methodologies:
Patient Population:
-
Patients with documented cardiac conditions such as coronary artery disease, Wolff-Parkinson-White syndrome, or life-threatening ventricular arrhythmias were often recruited.[7][8][12]
-
In many studies, patients were taken off other cardioactive medications for a specified period before the study to avoid confounding effects.[8]
Catheter Placement:
-
Multipolar electrode catheters are inserted percutaneously through a femoral or other venous access point.
-
Catheters are positioned under fluoroscopic guidance at various intracardiac locations, including the high right atrium, the His bundle region, and the right ventricular apex, to record electrical activity and for programmed electrical stimulation.
Electrophysiological Measurements:
-
Baseline Measurements: Standard cardiac conduction intervals are measured at baseline, including:
-
AH interval: Represents conduction time from the low right atrium through the atrioventricular (AV) node to the His bundle.
-
HV interval: Represents conduction time from the His bundle to the ventricular myocardium, reflecting His-Purkinje system conduction.
-
QRS duration: Represents the duration of ventricular depolarization.
-
Other parameters such as sinus nodal recovery time, Wenckebach cycle length, and refractory periods of the atrium, AV node, and ventricle are also assessed.[7]
-
-
Drug Administration:
-
Post-Drug Measurements: Electrophysiological measurements are repeated at specific time points during and after drug infusion or during steady-state oral therapy to assess the drug's effects.
-
Programmed Electrical Stimulation: Pacing protocols are used to assess refractory periods and the inducibility of arrhythmias before and after drug administration.
Data Analysis:
-
Changes in conduction intervals and refractory periods are calculated and statistically analyzed to determine the significance of the drug's effects.
-
Plasma concentrations of encainide and its metabolites are often measured to correlate drug levels with electrophysiological changes.[7]
Visualizations
Signaling Pathway of Encainide's Action
Caption: Mechanism of encainide's action on cardiac myocyte sodium channels.
Experimental Workflow for Electrophysiology Study
Caption: Workflow of an electrophysiology study to assess encainide's effects.
Cardiac Conduction System and Encainide's Target
Caption: The cardiac conduction system highlighting the His-Purkinje system.
Conclusion
This compound has a pronounced and selective depressant effect on the His-Purkinje system, a consequence of its potent blockade of fast sodium channels. This is quantitatively demonstrated by a significant prolongation of the HV interval and QRS duration in clinical electrophysiology studies. While its clinical use has been discontinued, the study of encainide provides valuable insights into the fundamental mechanisms of cardiac conduction and the targeted action of antiarrhythmic drugs. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and professionals in the ongoing development of safer and more effective antiarrhythmic therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Encainide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical electrophysiologic effects of encainide, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiology of oral encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology and antiarrhythmic efficacy of encainide in patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Total suppression of ventricular arrhythmias by encainide. Pharmacokinetic and electrocardiographic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Encainide in lethal ventricular arrhythmias evaluated by electrophysiologic testing and decrease in symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophysiological Properties of Encainide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a potent Class IC antiarrhythmic agent, recognized for its significant effects on cardiac electrophysiology.[1][2] Primarily a sodium channel blocker, its clinical impact is complex, owing to its extensive metabolism into active metabolites that contribute substantially to its overall electrophysiological profile.[1][2] This guide provides a comprehensive technical overview of the electrophysiological properties of encainide and its principal active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).
Core Mechanism of Action
Encainide exerts its primary antiarrhythmic effect by blocking voltage-gated sodium channels (NaV1.5) in the cardiac cell membrane.[1][3] This blockade is characterized by a slow association and dissociation from the channel, a hallmark of Class IC agents.[2][4] By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, encainide and its metabolites decrease the maximum rate of depolarization (Vmax), leading to slowed conduction velocity in atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular tissues.[1][3][5] This profound effect on conduction is a key factor in its ability to suppress reentrant arrhythmias.[1]
Electrophysiological Effects on Cardiac Ion Channels
While the primary target of encainide is the fast sodium channel, it and its metabolites also exhibit effects on other cardiac ion channels, contributing to their overall electrophysiological signature.
Sodium Channels (NaV1.5)
Encainide and its active metabolites are potent blockers of the cardiac sodium channel NaV1.5.[3][4] The O-demethylated metabolite, ODE, is notably more potent than the parent compound.[2] This blockade is use-dependent, meaning the inhibitory effect is more pronounced at faster heart rates.[5]
Potassium Channels
Encainide has been shown to inhibit voltage-dependent potassium channels (Kv). Specifically, it blocks the Kv1.5 subtype in a concentration-dependent manner, with a reported IC50 of 8.91 ± 1.75 μM.[6] This action can contribute to alterations in cardiac repolarization.[1]
Quantitative Effects on Electrophysiological Parameters
The following tables summarize the quantitative effects of encainide and its metabolites on key electrophysiological parameters as reported in various studies.
Table 1: Effects of Encainide on Cardiac Action Potential Parameters
| Parameter | Tissue/Preparation | Concentration | Effect | Reference |
| Maximum Rate of Depolarization (Vmax) | Guinea Pig Papillary Muscle | 5 X 10-6 M and 10-5 M | Dose-dependent decrease | [7] |
| Action Potential Duration (APD) | Normal Rabbit Ventricular Muscle | 5 X 10-6 M and 10-5 M | Prolonged | [7] |
| Action Potential Duration (APD) | Ischemic Rabbit Ventricular Muscle | 10-6 M, 5 X 10-6 M, 10-5 M | Greater prolongation than in normal cells | [7] |
| Action Potential Amplitude | Normal Rabbit Ventricular Muscle | 10-6 M | Reduced | [7] |
| Effective Refractory Period (ERP) | Ischemic Rabbit Ventricular Muscle | 10-6 M | Prolonged | [7] |
Table 2: Effects of Encainide on Electrocardiogram (ECG) and Intracardiac Intervals
| Parameter | Condition | Dose | Mean Change | Reference |
| H-V Interval | Intravenous Infusion | 0.6 and 0.9 mg/kg | +31% | [8] |
| QRS Interval | Intravenous Infusion | 0.6 and 0.9 mg/kg | +18% | [8] |
| Q-T Interval | Intravenous Infusion | 0.6 and 0.9 mg/kg | +2% | [8] |
| Antegrade 1:1 Conduction Cycle Length | Oral Therapy | 25 or 50 mg T.I.D. | +13.9% | [7] |
| Retrograde 1:1 Conduction Cycle Length | Oral Therapy | 25 or 50 mg T.I.D. | +30.03% | [7] |
| Supraventricular Tachycardia (SVT) Cycle Length | Intravenous Infusion | 0.75 mg/kg | Increased from 326 ± 21 to 397 ± 51 ms | [7] |
Table 3: Comparative Potency of Encainide and its Metabolites
| Compound | Effect | Relative Potency | Reference |
| O-demethyl encainide (ODE) | Slowing of cardiac conduction | 4 to 15 times more potent than encainide | [2] |
| 3-methoxy-O-demethyl encainide (MODE) | Slowing of cardiac conduction | 4 to 15 times more potent than encainide | [2] |
Mandatory Visualizations
Signaling Pathway of Encainide Action
Caption: Signaling pathway of encainide's electrophysiological effects.
Experimental Workflow for Electrophysiological Characterization
Caption: Experimental workflow for characterizing encainide's electrophysiology.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effects of encainide and its metabolites on specific ion currents (e.g., INa, IK) and action potentials in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or human atrial/ventricular tissue).
-
Pipette Preparation: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction, allowing electrical access to the cell's interior.
-
Voltage-Clamp Recordings: The cell is held at a specific holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit specific ion currents.
-
To isolate INa: A depolarizing pulse to -20 mV is applied. Potassium currents are blocked by cesium in the internal solution and calcium currents by a calcium channel blocker (e.g., nifedipine) in the external solution.
-
To isolate IK: A depolarizing pulse to various potentials (e.g., -40 to +60 mV) is applied. Sodium and calcium currents are blocked.
-
-
Current-Clamp Recordings: The amplifier is switched to current-clamp mode to record action potentials. Action potentials are elicited by injecting a brief depolarizing current pulse.
-
Drug Application: Encainide or its metabolites are applied to the external solution at varying concentrations to determine dose-dependent effects and calculate IC50 values.
Intracardiac Electrophysiology Study
Objective: To assess the in vivo effects of encainide on cardiac conduction, refractoriness, and arrhythmogenesis in an intact animal model or human subjects.
Methodology:
-
Catheter Placement: Multipolar electrode catheters are inserted percutaneously into a peripheral vein and advanced under fluoroscopic guidance to various intracardiac locations, including the high right atrium, His bundle region, and right ventricular apex.
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including:
-
Sinus cycle length
-
Atrial-His (A-H) interval (AV nodal conduction time)
-
His-ventricular (H-V) interval (His-Purkinje conduction time)
-
QRS duration (ventricular depolarization time)
-
QT interval (ventricular depolarization and repolarization time)
-
Effective refractory periods (ERPs) of the atrium, AV node, and ventricle, determined by programmed electrical stimulation.
-
-
Drug Administration: Encainide is administered intravenously at a specified dose and infusion rate.
-
Post-Drug Measurements: Electrophysiological parameters are reassessed at specific time points after drug administration to quantify the drug's effects.
-
Arrhythmia Induction: Programmed electrical stimulation protocols are used to attempt to induce arrhythmias both at baseline and after drug administration to assess the drug's antiarrhythmic efficacy.
Conclusion
Encainide possesses potent Class IC antiarrhythmic properties, primarily through the blockade of cardiac sodium channels. Its electrophysiological profile is significantly influenced by its active metabolites, ODE and MODE, which are more potent in slowing conduction than the parent compound. The detailed understanding of its effects on ion channels, action potentials, and ECG parameters, as outlined in this guide, is crucial for its appropriate and safe application in a research and drug development context. The experimental protocols described provide a framework for the comprehensive electrophysiological evaluation of encainide and other novel antiarrhythmic agents.
References
- 1. What is the mechanism of Encainide Hydrochloride? [synapse.patsnap.com]
- 2. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of encainide on isolated cardiac muscle and Purkinje fibers and on the Langendorff-perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encainide, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells [kjpp.net]
- 7. Electrophysiologic effects of encainide on acutely ischemic rabbit myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical electrophysiologic effects of encainide, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Determinants of Encainide Metabolism and Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class IC antiarrhythmic agent previously utilized for the management of ventricular and supraventricular arrhythmias.[1][2] Its clinical use has been largely superseded due to concerns about proarrhythmic effects, particularly in the post-myocardial infarction setting.[3] However, the study of encainide continues to provide a valuable model for understanding the profound impact of pharmacogenetics on drug metabolism, efficacy, and safety. The metabolism of encainide is critically dependent on the polymorphic cytochrome P450 enzyme, CYP2D6, leading to significant inter-individual variability in drug exposure and response. This guide provides a comprehensive technical overview of the genetic determinants of encainide metabolism and the resultant clinical implications.
Core Concepts: The Role of CYP2D6 in Encainide Metabolism
The primary determinant of encainide metabolism is the genetic polymorphism of the CYP2D6 gene.[4][5] This polymorphism gives rise to distinct phenotypes with varying capacities to metabolize encainide.[6] The two principal phenotypes are:
-
Extensive Metabolizers (EMs): Comprising approximately 90% of the population, these individuals possess at least one functional CYP2D6 allele and efficiently metabolize encainide through O-demethylation and subsequent 3-methoxy-O-demethylation.[4][7]
-
Poor Metabolizers (PMs): Representing about 7-10% of Caucasians, these individuals have two non-functional CYP2D6 alleles, leading to a significantly reduced capacity to metabolize encainide.[4][6]
This genetic variation results in markedly different pharmacokinetic profiles between EMs and PMs, as detailed in the tables below.
Data Presentation: Pharmacokinetics of Encainide and its Metabolites
The pharmacokinetic parameters of encainide and its active metabolites, O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (MODE), are profoundly influenced by the CYP2D6 metabolizer status.
| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference(s) |
| Encainide Oral Bioavailability | ~30% | ~88% | [4] |
| Encainide Elimination Half-life | ~2.5 hours | 8-11 hours | [4] |
| Encainide Systemic Clearance | ~1.8 L/min | ~0.2 L/min | [4] |
| Plasma Concentrations of ODE & MODE | Higher than encainide | Considerably less ODE, no MODE | [4][7] |
| Antiarrhythmic Effect Primarily Due To | ODE and MODE | Encainide | [8][9] |
Table 1: Comparative Pharmacokinetics of Encainide in Extensive and Poor Metabolizers.
The active metabolites of encainide, ODE and MODE, are potent antiarrhythmic agents themselves. In EMs, these metabolites are present at higher concentrations than the parent drug and are the primary mediators of the therapeutic effect.
| Compound | Relative Potency | Minimally Effective Plasma Concentration | Reference(s) |
| Encainide | - | ~300 ng/mL | [4] |
| O-desmethyl encainide (ODE) | More potent than encainide | ~35 ng/mL | [4][7] |
| 3-methoxy-O-desmethyl encainide (MODE) | At least equipotent to encainide | ~100 ng/mL | [4] |
Table 2: Potency and Effective Concentrations of Encainide and its Active Metabolites.
Experimental Protocols
CYP2D6 Genotyping
The determination of an individual's CYP2D6 genotype is crucial for predicting their metabolizer status. A common method involves Polymerase Chain Reaction (PCR) to identify specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) associated with non-functional alleles.
Protocol: PCR-based Genotyping for Common Non-functional CYP2D6 Alleles
-
DNA Extraction: Genomic DNA is extracted from a whole blood sample using a standard commercially available kit.
-
PCR Amplification: Extra-long PCR (XL-PCR) is often employed to amplify the entire CYP2D6 gene, which helps in identifying large deletions (CYP2D65) and gene duplications.[10] Subsequently, nested PCR or real-time PCR with allele-specific primers and probes is used to detect key SNPs characteristic of non-functional alleles (e.g., for CYP2D63, CYP2D64, CYP2D66).[11][12]
-
Example PCR conditions (general):
-
Initial denaturation: 95°C for 2-5 minutes.
-
30-40 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (primer-specific).
-
Extension: 72°C for 1-2 minutes (product size-dependent).
-
-
Final extension: 72°C for 5-10 minutes.[11]
-
-
-
Genotype Analysis: The PCR products are analyzed using methods such as restriction fragment length polymorphism (RFLP) analysis, sequencing, or real-time PCR with fluorescent probes (e.g., TaqMan assays) to identify the specific alleles present.[10][13] The combination of two identified alleles determines the genotype.
CYP2D6 Phenotyping
Phenotyping directly assesses the metabolic capacity of the CYP2D6 enzyme by administering a probe drug that is primarily metabolized by this enzyme. Debrisoquine has historically been a key probe drug for this purpose.
Protocol: Debrisoquine Phenotyping
-
Subject Preparation: Subjects should abstain from any medications known to inhibit or induce CYP2D6 for a specified period before the test.
-
Probe Drug Administration: A single oral dose of debrisoquine (e.g., 10 mg) is administered to the subject.
-
Urine Collection: Urine is collected over a specified period, typically 8 hours, following drug administration.
-
Sample Analysis: The concentrations of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine, in the urine are quantified using High-Performance Liquid Chromatography (HPLC).[14][15][16]
-
HPLC Method (general):
-
-
Metabolic Ratio Calculation: The metabolic ratio (MR) is calculated as the urinary concentration of debrisoquine divided by the urinary concentration of 4-hydroxydebrisoquine.
-
Phenotype Assignment: Subjects are classified as EMs or PMs based on the calculated MR. A distinct bimodal distribution is observed, with PMs exhibiting a significantly higher MR.
Mandatory Visualizations
Encainide Metabolic Pathway
Caption: Metabolic pathways of encainide in extensive versus poor metabolizers.
Experimental Workflow for CYP2D6 Phenotyping
Caption: Workflow for CYP2D6 phenotyping using debrisoquine.
Mechanism of Action: Sodium Channel Blockade
Caption: Encainide's mechanism of action on the cardiac sodium channel.
Clinical Implications and Response
The genetic polymorphism of CYP2D6 has profound clinical implications for patients treated with encainide:
-
Efficacy: In EMs, the antiarrhythmic effect is primarily driven by the active metabolites ODE and MODE. In PMs, the parent drug, encainide, is responsible for the therapeutic effect, although it is less potent than its metabolites.[8][9]
-
Adverse Effects and Proarrhythmia: The risk of proarrhythmia, a serious adverse effect of Class IC antiarrhythmics, is a significant concern with encainide. While data directly comparing the proarrhythmic risk between EMs and PMs is limited, the altered pharmacokinetics in PMs, leading to higher plasma concentrations of the parent drug, could potentially increase this risk. The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated increased mortality in post-myocardial infarction patients treated with encainide, highlighting the proarrhythmic potential of this drug class in certain patient populations.[3]
-
Dosing: Due to the significant differences in metabolism, a "one-size-fits-all" dosing approach for encainide is inappropriate. Dosing should ideally be guided by an individual's CYP2D6 metabolizer status.[2][3] Clinical practice guidelines for dosing based on genotype have been developed for other drugs metabolized by CYP2D6 and serve as a model for how such information could be applied.[18][19]
Conclusion
The pharmacogenetics of encainide metabolism serves as a clear and compelling example of the importance of genetic factors in determining drug response. The polymorphic nature of CYP2D6 leads to distinct metabolizer phenotypes with dramatically different pharmacokinetic profiles, which in turn influences the efficacy and safety of the drug. For researchers and drug development professionals, the study of encainide underscores the critical need to consider genetic variations in drug metabolizing enzymes during all phases of drug development, from preclinical studies to clinical trials and post-market surveillance. A thorough understanding of these genetic determinants is paramount for the advancement of personalized medicine and the development of safer and more effective therapeutic agents.
References
- 1. ClinPGx [clinpgx.org]
- 2. Dosing recommendations for encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety considerations and dosing guidelines for encainide in supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [논문]Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship [scienceon.kisti.re.kr]
- 8. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a PCR-based strategy for CYP2D6 genotyping including gene multiplication of worldwide potential use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real time PCR detection of common CYP2D6 genetic variants and its application in a Karen population study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP2D6 Haplotype Determination Using Long Range Allele-Specific Amplification: Resolution of a Complex Genotype and a Discordant Genotype Involving the CYP2D6*59 Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]
- 14. The effect of urine pH on debrisoquine phenotyping: application of an HPLC-method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Clinical Pharmacogenetics Implementation Consortium Guideline (CPIC®) for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants: 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6, OPRM1, and COMT Genotypes and Select Opioid Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Encainide Hydrochloride in Isolated Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide Hydrochloride is a potent Class IC antiarrhythmic agent known for its significant effects on cardiac electrophysiology.[1] Primarily a sodium channel antagonist, encainide markedly slows myocardial and His-Purkinje conduction.[1] The isolated Langendorff heart perfusion system offers a robust ex vivo model to investigate the direct cardiac effects of pharmacological agents like encainide, free from systemic physiological influences.[2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound in an isolated Langendorff-perfused heart preparation.
Mechanism of Action
Encainide exerts its antiarrhythmic effects predominantly by blocking voltage-gated sodium channels in cardiac cells.[1] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, leading to slowed conduction velocity.[1] Encainide and its active metabolites, O-demethyl encainide (ODE) and 3-methoxy-ODE (MODE), also exhibit some effects on potassium channels, which can influence repolarization.[1]
Electrophysiological Effects in the Isolated Heart
Studies using Langendorff-perfused hearts have demonstrated that encainide produces a concentration-dependent decrease in action potential amplitude and Vmax. A key finding is the significant prolongation of conduction through the His-Purkinje system.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Encainide on key electrophysiological parameters in the Langendorff-perfused guinea pig heart.
| Encainide Concentration (mg/L) | Change in Atrial Action Potential Duration (APD100) | Change in Ventricular Action Potential Duration (APD100) |
| 0.1 | No significant change | Slight prolongation |
| 0.3 | No significant change | Slight prolongation |
| 1.0 | No significant change | Slight prolongation |
| Encainide Concentration (mg/L) | Change in Conduction Time (A-V Node) | Change in Conduction Time (His-Purkinje System) |
| 0.1 | Minimal increase | Significant increase |
| 0.3 | Moderate increase | Marked increase |
| 1.0 | Pronounced increase | Very marked increase |
| Encainide Concentration (mg/L) | Change in Atrial Effective Refractory Period (ERP) | Change in Ventricular Effective Refractory Period (ERP) |
| 0.1 | No significant change | No significant change |
| 0.3 | No significant change | No significant change |
| 1.0 | No significant change | No significant change |
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Chemical Information:
-
Name: this compound
-
Molecular Formula: C₂₂H₂₈N₂O₂·HCl
-
Molecular Weight: 404.9 g/mol
-
-
Solvent Selection: this compound is soluble in water. Use sterile, deionized water or the perfusion buffer (e.g., Krebs-Henseleit solution) as the solvent.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Weigh 10 mg of this compound powder.
-
Dissolve in 10 mL of the chosen solvent.
-
Ensure complete dissolution by gentle vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Prepare fresh working solutions on the day of the experiment by diluting the stock solution in the perfusion buffer to the desired final concentrations (e.g., 0.1, 0.3, and 1.0 mg/L).
-
II. Langendorff Heart Perfusion Protocol
This protocol is a general guideline and may require optimization based on the specific animal model and experimental setup.
-
Animal Preparation:
-
Administer an anticoagulant (e.g., heparin, 1000 IU/kg, intraperitoneally) to the animal (e.g., guinea pig, rat) 15-20 minutes before anesthesia to prevent blood clotting.[2]
-
Induce deep anesthesia using an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).[2] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
-
Heart Excision:
-
Perform a thoracotomy to expose the heart.
-
Carefully dissect the aorta, ensuring sufficient length for cannulation.
-
Rapidly excise the heart and immediately place it in ice-cold cardioplegic solution (e.g., Krebs-Henseleit buffer) to arrest contractile activity and protect the myocardium.[4]
-
-
Cannulation and Perfusion:
-
Mount the aorta onto the cannula of the Langendorff apparatus.[4]
-
Secure the aorta to the cannula with a ligature.
-
Initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) or constant flow.[5]
-
Ensure the perfusate is free of air bubbles to prevent coronary embolism.[6]
-
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm.
-
Monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
-
Drug Administration:
-
After the stabilization period, switch the perfusion to a buffer containing the desired concentration of this compound.
-
Introduce the concentrations in an escalating manner, allowing for a sufficient equilibration period (e.g., 15-20 minutes) at each concentration before recording data.
-
-
Data Acquisition:
-
Continuously record electrophysiological and hemodynamic parameters throughout the experiment.
-
Electrophysiology:
-
Record a surface electrocardiogram (ECG) using electrodes placed on the surface of the heart or in the surrounding bath.
-
For more detailed analysis, place recording electrodes on the atria, ventricle, and His-bundle region to measure conduction times (A-H and H-V intervals).
-
Measure atrial and ventricular effective refractory periods (ERPs) using programmed electrical stimulation.
-
-
Hemodynamics:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure (LVP) and calculate LVDP (systolic LVP - diastolic LVP).
-
Monitor perfusion pressure and coronary flow.
-
-
-
Washout:
-
After the highest concentration of encainide has been tested, perfuse the heart with a drug-free buffer to assess the reversibility of the drug's effects.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Langendorff Retrograde Heart Perfusion: An Ex Vivo Technique to Perfuse Isolated Mouse Heart [jove.com]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 5. youtube.com [youtube.com]
- 6. Langendorff | Expert Tips | ADInstruments [adinstruments.com]
Application Notes and Protocols for In Vitro Assessment of Encainide's Proarrhythmic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class IC antiarrhythmic agent, primarily known for its potent blockade of cardiac sodium channels (Nav1.5), which slows the depolarization phase (Phase 0) of the cardiac action potential.[1][2] However, its clinical use has been significantly limited due to a demonstrated proarrhythmic potential, particularly in patients with structural heart disease.[3] The Cardiac Arrhythmia Suppression Trial (CAST) notably highlighted an increased risk of death from arrhythmia associated with encainide and flecainide in post-myocardial infarction patients. A thorough in vitro assessment of encainide's effects on a comprehensive panel of cardiac ion channels is therefore critical to understanding the mechanistic basis of its proarrhythmic risk.
These application notes provide a framework for evaluating the proarrhythmic potential of encainide and its active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (3-MODE), using state-of-the-art in vitro assays aligned with the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[4] The CiPA paradigm moves beyond a sole focus on the hERG (human Ether-à-go-go-Related Gene) potassium channel to a more integrated assessment of a drug's effects on multiple cardiac ion channels.[5]
Key Concepts in Proarrhythmia Assessment
The proarrhythmic potential of a drug is its tendency to induce or exacerbate cardiac arrhythmias. For Class IC agents like encainide, this risk arises from a complex interplay of effects on various cardiac ion channels, not limited to its primary target. Key considerations include:
-
Sodium Channel Blockade (Nav1.5): Potent blockade of the peak sodium current slows conduction velocity, which can be proarrhythmic. Effects on the late sodium current can also alter action potential duration.
-
Potassium Channel Blockade (hERG, KvLQT1, etc.): Inhibition of repolarizing potassium currents can prolong the action potential duration (APD), a key factor in the development of early afterdepolarizations (EADs) and Torsades de Pointes (TdP).
-
Calcium Channel Blockade (Cav1.2): Effects on L-type calcium channels can modulate the plateau phase of the action potential and cardiac contractility.
-
Multi-Ion Channel Effects: The net effect of a drug on the action potential is a result of its integrated activity on multiple ion channels. A drug that blocks hERG may have its proarrhythmic potential mitigated by a concurrent block of calcium or late sodium channels.
Data Presentation: Encainide's Effects on Cardiac Ion Channels
Quantitative data on the inhibitory effects of encainide and its metabolites on the full panel of CiPA-recommended cardiac ion channels are not extensively available in the public domain. The following tables summarize the available data for encainide and provide comparative data for the related Class IC antiarrhythmic, flecainide, to offer context.
Table 1: Inhibitory Concentrations (IC50) of Encainide and Flecainide on Key Cardiac Ion Channels
| Compound | Ion Channel | IC50 (µM) | Comments |
| Encainide | Kv Channels (vascular) | 8.91 ± 1.75 | Primarily affects Kv1.5 subtype.[6] |
| Nav1.5 | Potent Blocker | Specific IC50 values are not readily available, but it is known to be a potent sodium channel antagonist.[2] | |
| Flecainide | hERG (Kv11.1) | 1.49 - 3.91 | IC50 values vary across studies.[7] |
| Nav1.5 (peak, use-dependent) | 7.4 | Demonstrates state-dependent binding.[7] | |
| Nav1.5 (peak) | 5.5 ± 0.8 | [8] | |
| Nav1.5 (resting) | 345 | Lower affinity for the resting state.[7] |
Note: The active metabolites of encainide, ODE and 3-MODE, are known to be potent and contribute significantly to its electrophysiological effects.[2] However, specific IC50 values for these metabolites on the CiPA panel of ion channels are also not widely reported. O-demethyl encainide is a potent blocker of activated cardiac sodium channels.
Experimental Protocols
The following are detailed protocols for two key in vitro assays to assess the proarrhythmic potential of encainide and its metabolites, aligned with the CiPA framework.
Protocol 1: Automated Patch Clamp Assay for a Panel of Cardiac Ion Channels
Objective: To determine the concentration-dependent effects of encainide and its metabolites on the major cardiac ion currents implicated in proarrhythmia.
Workflow Diagram:
References
- 1. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cipaproject.org [cipaproject.org]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Encainide, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Encainide Hydrochloride: A Pharmacological Tool for Investigating Reentrant Arrhythmias
Application Notes and Protocols for Researchers
For research use only. Not for diagnostic or therapeutic procedures.
Encainide hydrochloride is a potent Class IC antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels in cardiac myocytes.[1] While clinically developed to suppress arrhythmias, its distinct electrophysiological properties—most notably a profound depression of conduction velocity with minimal effect on the action potential duration—make it a valuable pharmacological tool for creating a substrate for reentrant arrhythmias in experimental settings.[2][3] These application notes provide a comprehensive overview of the mechanism, key electrophysiological data, and a foundational protocol for utilizing encainide to induce and study reentry in a research context.
Mechanism of Action in the Context of Reentry
Reentry, a common mechanism for cardiac arrhythmias, requires two fundamental conditions within the myocardium: a region of unidirectional block and a pathway of slowed conduction that allows an impulse to re-excite tissue that has recovered from its refractory period.[4] this compound is particularly adept at creating the latter condition.
As a Class IC agent, encainide exhibits a "use-dependent" block of the fast sodium channels (INa), meaning its blocking effect is more pronounced at faster heart rates. It binds to and dissociates slowly from the sodium channels, leading to a cumulative block over successive cardiac cycles.[2] This potent blockade of INa dramatically slows the rate of depolarization (Phase 0) of the cardiac action potential, which manifests as a significant reduction in conduction velocity through atrial, ventricular, and His-Purkinje tissues.[3][5] This slowing of conduction is a critical component in establishing a reentrant circuit.
Unlike Class IA or Class III antiarrhythmics, encainide has little to no effect on the duration of the action potential or the effective refractory period (ERP) at normal heart rates.[6] This dissociation between its effects on conduction and refractoriness is key to its utility in inducing reentry. By markedly slowing conduction without a proportional increase in the refractory period, encainide allows the "head" of a re-entrant wavefront to encounter tissue that is no longer refractory, thus sustaining the arrhythmia. In some experimental models, particularly at rapid pacing rates, its active metabolites have been shown to moderately increase the refractory period, an effect that should be considered in experimental design.[2][7]
The proarrhythmic potential of encainide, particularly its ability to create a substrate for reentry, is more pronounced in the presence of underlying cardiac conditions, such as ischemia or structural heart disease, which can create anatomical and functional heterogeneity in the myocardium, providing the necessary substrate for unidirectional block.[2]
Electrophysiological Effects of this compound
The following tables summarize the key quantitative effects of encainide on cardiac electrophysiological parameters as documented in human and animal studies. These values are essential for designing experiments and interpreting results.
Table 1: Effects of Encainide on Cardiac Conduction Intervals
| Parameter | Species | Dose/Concentration | Percent Change (Mean ± SD) | Reference |
| H-V Interval | Human | 0.6-0.9 mg/kg IV | +31% ± 7% | [8] |
| QRS Duration | Human | 0.6-0.9 mg/kg IV | +18% ± 9% | [8] |
| QRS Duration | Human | Oral (Therapeutic) | Prolonged | [3] |
| A-H Interval | Human | 0.6-0.9 mg/kg IV | No significant change | [8] |
Table 2: Effects of Encainide on Refractory Periods and Action Potential
| Parameter | Species | Dose/Concentration | Effect | Reference |
| Atrial Effective Refractory Period | Human | 0.6-0.9 mg/kg IV | No significant change | [6][8] |
| A-V Nodal Refractory Period | Human | 0.6-0.9 mg/kg IV | No significant change | [8] |
| Right Ventricular Refractory Period | Human | 0.6-0.9 mg/kg IV | No significant change | [8] |
| Action Potential Duration | N/A | N/A | Little to no effect | [6] |
| Maximum Rate of Phase 0 Depolarization | N/A | N/A | Markedly decreased | [6] |
Table 3: Dosing and Administration in Clinical and Preclinical Models
| Application | Species | Route of Administration | Dose/Concentration Range | Reference |
| Ventricular Arrhythmia Suppression | Human | Intravenous | 0.5 - 1.7 mg/kg | [9] |
| Ventricular Arrhythmia Suppression | Human | Oral | 75 - 300 mg/day | [9][10] |
| Ouabain-induced Tachyarrhythmia Conversion | Dog | Intravenous | 0.67 mg/kg (mean) | [11] |
| Ventricular Ectopy Reduction (Post-Ligation) | Dog | Intravenous | 0.5 mg/kg | [11] |
| Ventricular Ectopy Reduction (Post-Ligation) | Dog | Oral | 1 mg/kg | [11] |
Signaling Pathways and Experimental Workflow
Figure 1: Mechanism of Action of this compound.
Figure 2: Experimental Workflow for Inducing Reentry.
Figure 3: Logical Pathway to Encainide-Facilitated Reentry.
Experimental Protocol: Induction of Reentry in an Isolated Perfused Heart Model
This protocol describes a general methodology for inducing ventricular reentry using encainide in an ex vivo Langendorff-perfused rabbit heart model. Researchers should adapt this protocol based on their specific experimental setup and objectives.
1. Materials and Reagents
-
Krebs-Henseleit (KH) buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose.
-
This compound (powder form)
-
Stock solution of Encainide HCl (e.g., 1 mM in deionized water)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
2. Animal Preparation and Heart Isolation
-
Anesthetize the rabbit according to institutionally approved protocols.
-
Administer heparin (e.g., 1000 IU/kg, IV) to prevent coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold KH buffer.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) KH buffer at a constant pressure (e.g., 70-80 mmHg).
-
Place recording electrodes on the epicardial surface of the ventricles to record a volume-conducted ECG. Pacing electrodes should also be positioned on the ventricular epicardium.
3. Experimental Procedure
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor the heart rate, coronary flow, and ECG.
-
Baseline Measurements:
-
Record baseline ECG, noting the intrinsic heart rate and QRS duration.
-
Perform programmed electrical stimulation (PES) to determine baseline ventricular effective refractory period (VERP). A typical protocol involves delivering a train of 8 stimuli at a fixed cycle length (S1), followed by a premature stimulus (S2). The S1-S2 interval is progressively shortened until the S2 fails to elicit a ventricular response.
-
Assess the baseline inducibility of ventricular arrhythmias with a burst pacing protocol or by delivering multiple extrastimuli.
-
-
Induction of Reentry Substrate:
-
Begin perfusion with KH buffer containing this compound. A starting concentration of 1-5 µM is suggested, with the potential for titration.
-
Allow the preparation to equilibrate with the encainide-containing solution for 15-20 minutes.
-
Monitor the ECG for changes, particularly a significant widening of the QRS complex, which indicates the desired effect on conduction velocity.
-
-
Induction of Reentry:
-
Repeat the PES protocol used at baseline. The marked slowing of conduction caused by encainide, in combination with the electrical stimuli, is intended to induce unidirectional block and initiate reentry.
-
If single extrastimuli are insufficient, a more aggressive protocol (e.g., double or triple extrastimuli, or burst pacing at a rapid rate) may be employed.
-
A successful induction will be characterized by the onset of a sustained, regular tachycardia (indicative of reentry) on the ECG.
-
4. Data Acquisition and Analysis
-
Continuously record the ECG throughout the experiment.
-
Measure the QRS duration before and after encainide administration to quantify the extent of conduction slowing.
-
Characterize the induced arrhythmia by its rate, regularity, and morphology.
-
Perform electrophysiological mapping, if available, to confirm the reentrant mechanism of the induced tachycardia.
Disclaimer: this compound was voluntarily withdrawn from the US market due to proarrhythmic concerns, specifically in post-myocardial infarction patients.[1] Researchers must handle this compound with appropriate safety precautions and be aware of its potent biological effects. The protocol provided is a theoretical framework and should be adapted and validated for each specific research application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accesscardiology.mhmedical.com [accesscardiology.mhmedical.com]
- 5. youtube.com [youtube.com]
- 6. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic efficacy, clinical electrophysiology, and pharmacokinetics of 3-methoxy-O-desmethyl encainide (MODE) in patients with inducible ventricular tachycardia or fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical electrophysiologic effects of encainide, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Encainide in lethal ventricular arrhythmias evaluated by electrophysiologic testing and decrease in symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dosing recommendations for encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiology, hemodynamic and arrhythmia efficacy model studies on encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Encainide to Elucidate Atrial Fibrillation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Encainide, a potent Class IC antiarrhythmic agent, as a pharmacological tool to investigate the complex mechanisms underlying atrial fibrillation (AF). Encainide, along with its active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE), offers a unique profile for probing the role of sodium channel function in the initiation and perpetuation of AF.[1][2]
Introduction to Encainide in Atrial Fibrillation Research
Encainide is a powerful sodium channel antagonist that exhibits slow dissociation from blocked channels.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV1.5) in cardiac myocytes, leading to a rate-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.[2][3] This action slows conduction in atrial and ventricular tissue, a key factor in the termination of re-entrant arrhythmias that are often implicated in AF.[1][2]
A critical aspect of Encainide's pharmacology is its extensive metabolism into two active metabolites, ODE and MODE, which are more potent than the parent compound and contribute significantly to its antiarrhythmic and electrophysiological effects.[2][4][5][6] Understanding the distinct and combined effects of Encainide and its metabolites is crucial for dissecting the nuanced mechanisms of AF.
Key Signaling Pathways and Mechanisms of Action
Encainide and its metabolites primarily modulate cardiac electrophysiology by blocking the fast inward sodium current (INa). This action has several downstream consequences relevant to AF mechanisms:
-
Slowing of Conduction: By reducing Vmax, Encainide and its metabolites slow the propagation of electrical impulses through the atrial myocardium. This can interrupt re-entrant circuits, which are a common mechanism for sustaining AF.
-
Altered Refractoriness: While Encainide itself has minimal effect on the atrial effective refractory period (AERP), its metabolites can cause a modest increase.[1][4] This effect can also contribute to the termination of re-entrant arrhythmias.
-
Use-Dependent Block: The sodium channel blocking effects of Encainide and its metabolites are more pronounced at faster heart rates, a characteristic known as use-dependence.[3] This makes them particularly effective at targeting the rapid atrial rates observed during AF.
Quantitative Data on Electrophysiological Effects
The following tables summarize the known quantitative effects of Encainide and its metabolites on key electrophysiological parameters. This data is crucial for designing experiments and interpreting results.
Table 1: Effects of Encainide and its Metabolites on Cardiac Ion Channels
| Compound | Ion Channel | IC50 | Cell Type | Reference |
| Encainide | Kv Channels | 8.91 ± 1.75 µM | Rabbit Coronary Artery Smooth Muscle Cells | [7] |
Table 2: Electrophysiological Effects of Encainide in Humans (Intravenous Administration)
| Parameter | Dose | Change from Baseline | Significance | Reference |
| H-V Interval | 0.6-0.9 mg/kg | ↑ 31 ± 7% | p < 0.001 | [8] |
| QRS Duration | 0.6-0.9 mg/kg | ↑ 18 ± 9% | p < 0.001 | [8] |
| Q-T Interval | 0.6-0.9 mg/kg | ↑ 2 ± 9% | p < 0.01 | [8] |
| Atrial Refractory Period | 0.6-0.9 mg/kg | No significant change | - | [8] |
| A-V Nodal Refractory Period | 0.6-0.9 mg/kg | No significant change | - | [8] |
Table 3: Comparative Potency of Encainide and its Metabolites
| Compound | Parameter | Relative Potency vs. Encainide | Animal Model | Reference |
| O-demethyl encainide (ODE) | Antiarrhythmic Effect (Aconitine-induced VT) | ~23x more potent | Rat | [5] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of Encainide on atrial fibrillation mechanisms.
Protocol 1: Electrophysiological Characterization of Encainide's Effects on Isolated Atrial Myocytes using Patch-Clamp
This protocol allows for the direct measurement of Encainide's effects on ion channel currents and action potentials in single atrial cardiomyocytes.
Materials:
-
Isolated atrial myocytes (from rabbit, guinea pig, or other suitable models)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal solutions for patch-clamp recording
-
Encainide hydrochloride and its metabolites (ODE, MODE)
-
Cell culture dish
Procedure:
-
Cell Preparation: Isolate atrial myocytes using established enzymatic digestion protocols.
-
Solution Preparation: Prepare external and internal solutions appropriate for recording sodium currents and action potentials.
-
Drug Preparation: Prepare stock solutions of Encainide, ODE, and MODE in the appropriate solvent and dilute to final concentrations in the external solution just before use.
-
Patch-Clamp Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and a single myocyte.
-
Establish the whole-cell configuration.
-
Record baseline sodium currents (INa) using a voltage-clamp protocol.
-
Record baseline action potentials using a current-clamp protocol.
-
Perfuse the cell with increasing concentrations of Encainide or its metabolites.
-
Record INa and action potentials at each concentration to determine dose-dependent effects on Vmax, action potential duration (APD), and resting membrane potential.
-
-
Data Analysis: Analyze the recorded data to determine the IC50 for INa block and the effects on action potential parameters.
Protocol 2: Investigating the Effects of Encainide on Atrial Conduction and Arrhythmia Dynamics using a Langendorff-Perfused Heart Model
This ex vivo model allows for the study of Encainide's effects on the whole atrium, including conduction patterns and the inducibility and stability of AF.
Materials:
-
Langendorff perfusion system
-
Isolated heart (e.g., rabbit, guinea pig)
-
Krebs-Henseleit buffer
-
Pacing electrodes
-
Multi-electrode array (MEA) or optical mapping system
-
This compound and its metabolites
-
Data acquisition and analysis software
Procedure:
-
Heart Preparation: Isolate the heart and cannulate the aorta for retrograde perfusion on the Langendorff apparatus.
-
Stabilization: Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure until a stable rhythm is achieved.
-
Baseline Recordings:
-
Record a baseline electrocardiogram (ECG).
-
Using an MEA or optical mapping, record baseline atrial conduction velocity and create activation maps during sinus rhythm and paced rhythms.
-
Perform programmed electrical stimulation to assess the atrial effective refractory period (AERP) and the inducibility of AF.
-
-
Drug Perfusion: Introduce Encainide or its metabolites into the perfusate at desired concentrations.
-
Post-Drug Recordings:
-
Repeat the ECG, conduction velocity, AERP, and AF inducibility measurements at each drug concentration.
-
If AF is induced, record its duration and organization (e.g., dominant frequency).
-
-
Data Analysis: Compare the pre- and post-drug data to quantify the effects of Encainide on atrial electrophysiology and arrhythmia dynamics.
Conclusion
Encainide and its active metabolites are invaluable tools for investigating the role of sodium channel function in the pathophysiology of atrial fibrillation. By employing the protocols and considering the quantitative data presented in these application notes, researchers can gain deeper insights into the mechanisms of AF and explore novel therapeutic strategies. It is important to note that due to its proarrhythmic potential, particularly in patients with structural heart disease, the clinical use of Encainide has been limited. However, its well-characterized electrophysiological effects make it an excellent probe for preclinical research.
References
- 1. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use-dependent actions and effects on transmembrane action potentials of flecainide, encainide, and ethmozine in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic actions of O-demethyl encainide: an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic activity of the O-demethyl metabolite of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Encainide, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical electrophysiologic effects of encainide, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies of Encainide Hydrochloride in Canine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response effects of Encainide Hydrochloride in canine models, based on published electrophysiological studies. The included protocols and data are intended to guide researchers in designing and interpreting similar preclinical investigations.
Summary of Dose-Response Effects
This compound, a Class IC antiarrhythmic agent, primarily exerts its effects by blocking cardiac sodium channels. This action slows the rapid upstroke (Phase 0) of the cardiac action potential, leading to decreased conduction velocity. The following tables summarize the quantitative dose-response data observed in canine models.
Intravenous Administration: Electrophysiological Effects
| Dose (mg/kg) | Peak Plasma Concentration (ng/mL) | Change in QRS Complex | Change in H-V Interval | Other Significant Effects | No Significant Change |
| 0.3 | ~450 | Not significant | Not significant | - | Heart rate, A-H interval, Q-Tc interval, refractory periods[1] |
| 0.9 | ~1,300 | Significantly prolonged (p < 0.005)[1] | Significantly prolonged (p < 0.005)[1] | - | Heart rate, A-H interval, Q-Tc interval, refractory periods[1] |
| 2.7 | ~4,000 | Significantly prolonged (p < 0.005)[1] | Significantly prolonged (p < 0.005)[1] | Basic cycle length, A-H, and Q-Tc intervals were significantly prolonged in a separate study. Refractory periods and monophasic action potential durations were significantly increased in both the atrium and ventricle.[2] | Blood pressure[1] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in canine electrophysiology studies of encainide.
Protocol 1: In Vivo Electrophysiological Study in Anesthetized Canine Model
1. Animal Model:
-
Species: Mongrel dogs
-
Weight: 18 to 29 kg
-
Health Status: Healthy, with no signs of cardiovascular disease.
2. Anesthesia:
-
Anesthetize the dogs with a 4% chloralose solution. The specific dosage and administration route of the anesthetic should be in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Surgical Preparation and Catheterization:
-
Under anesthesia, perform a surgical cut-down to access a femoral artery and vein.
-
Introduce electrode catheters into the heart via the femoral vein for His bundle recording and atrial pacing.
-
Place catheters for monitoring blood pressure and for drug and fluid administration.
4. Baseline Electrophysiological Measurements:
-
Record baseline surface electrocardiograms (ECG) and intracardiac electrograms (atrial and His bundle).
-
Measure the following baseline parameters during sinus rhythm and with constant atrial pacing:
-
Heart rate
-
A-H interval
-
H-V interval
-
QRS duration
-
Q-Tc interval
-
-
Determine sinus nodal recovery time and atrial, atrioventricular (A-V) nodal, and left ventricular refractory periods.
5. Drug Administration (Dose-Response):
-
Divide the animals into experimental groups, including a control group receiving a vehicle infusion.
-
For the treatment groups, administer this compound intravenously over a 15-minute period at the desired dose levels (e.g., 0.3, 0.9, and 2.7 mg/kg).[1]
6. Post-Infusion Monitoring and Data Collection:
-
Continuously record ECG, blood pressure, and intracardiac electrograms.
-
Measure heart rate, A-H and H-V intervals, QRS duration, and Q-Tc interval every 5 minutes for a total of 120 minutes post-infusion.[1]
-
Measure sinus nodal recovery time and refractory periods immediately after the infusion and at 30-minute intervals for 2 hours.[1]
-
Collect blood samples at predetermined time points to measure plasma concentrations of encainide.
7. Data Analysis:
-
Compare the electrophysiological parameters at each dose level to the baseline values and to the control group.
-
Correlate the observed effects with the plasma concentrations of encainide.
-
Use appropriate statistical methods to determine the significance of the observed changes.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for a Canine Dose-Response Study
Caption: Experimental workflow for an in vivo canine dose-response study of Encainide HCl.
References
Application Notes and Protocols for the Preparation of Encainide Hydrochloride Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of Encainide Hydrochloride solutions in a cell culture setting. This compound is a Class IC antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels, with a secondary effect on certain potassium channels.[1][2] This document outlines the necessary physicochemical properties, detailed protocols for solution preparation, and key experimental considerations to ensure accurate and reproducible results in in vitro studies.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of solutions for cell culture experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₂ · HCl | [3] |
| Molecular Weight | 388.9 g/mol | [3] |
| Appearance | White to off-white powder | |
| Solubility in Water | >25 mg/mL | Sigma-Aldrich |
| Solubility in DMSO | 5 mg/mL (with sonication) | [4] |
| Storage of Powder | Store at -20°C, desiccated. | [5] |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][5][6] |
Mechanism of Action in a Cellular Context
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav) in the cell membrane.[1][2] By binding to these channels, it reduces the influx of sodium ions during the depolarization phase of the action potential, thereby decreasing the excitability of the cell.[1] This is the basis for its antiarrhythmic effect in cardiomyocytes.
Additionally, this compound has been shown to inhibit voltage-dependent potassium channels (Kv), specifically the Kv1.5 subtype, with an IC₅₀ of 8.91 ± 1.75 μM in coronary artery smooth muscle cells. This secondary action can also influence the repolarization phase of the action potential.
Protocols for Solution Preparation
The following protocols provide step-by-step instructions for preparing stock and working solutions of this compound for use in cell culture.
Preparation of a 10 mM DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. This allows for long-term storage and minimizes the introduction of contaminants.
Materials:
-
This compound powder (MW: 388.9 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Aseptically weigh out 3.89 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication may be required to achieve full dissolution.[4]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4][5][6]
Preparation of an Aqueous Stock Solution
For experiments where DMSO may interfere, an aqueous stock solution can be prepared. However, it is recommended to prepare this solution fresh for each experiment.
Materials:
-
This compound powder
-
Sterile, deionized, and filtered water or phosphate-buffered saline (PBS)
-
Sterile conical tube
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile water or PBS to achieve the desired concentration (e.g., for a 1 mg/mL solution, add 1 mL of solvent to 1 mg of powder).
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.[6]
-
Use the freshly prepared solution immediately.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium.
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the desired cell culture medium (e.g., DMEM, RPMI-1640) to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired working concentration.
-
Important: To avoid precipitation, add the stock solution to the medium while gently vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to prevent solvent-induced cytotoxicity.[7] Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Experimental Protocols
The following are generalized protocols for common cell culture-based assays where this compound may be utilized. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on ion channel activity. HEK293 cells stably expressing the human cardiac sodium channel, Nav1.5, are a common model system.
Materials:
-
HEK293 cells expressing Nav1.5
-
Appropriate cell culture medium
-
Extracellular and intracellular recording solutions
-
Patch-clamp rig and software
-
This compound working solutions
Protocol:
-
Plate HEK293-Nav1.5 cells onto glass coverslips at an appropriate density for patch-clamp recording.
-
Allow cells to adhere and grow for 24-48 hours.
-
On the day of the experiment, transfer a coverslip to the recording chamber of the patch-clamp setup and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-appearing cell.
-
Record baseline sodium currents using a standardized voltage protocol.
-
Perfuse the chamber with a known concentration of this compound working solution.
-
After a sufficient incubation period to allow for drug equilibration, record the sodium currents again using the same voltage protocol.
-
Repeat step 7 with a range of this compound concentrations to generate a dose-response curve and determine the IC₅₀.
-
Include a vehicle control to account for any effects of the solvent.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which this compound becomes toxic to cells.
Materials:
-
Cardiomyocyte cell line (e.g., AC16, hiPSC-CMs)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound working solutions in the cell culture medium.
-
Remove the old medium from the cells and replace it with the prepared working solutions, including a vehicle control and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the CC₅₀ (half-maximal cytotoxic concentration).
Stability and Quality Control
The stability of this compound in solution is critical for obtaining reliable experimental data.
-
Stock Solution Stability: As previously noted, DMSO stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when properly aliquoted and protected from light.[4][5][6] Aqueous solutions should be prepared fresh.
-
Working Solution Stability: The stability of this compound in cell culture media at 37°C has not been extensively reported. It is recommended to prepare working solutions fresh for each experiment. For longer-term experiments, the medium containing this compound should be replaced periodically.
-
Quality Control: Visually inspect solutions for any signs of precipitation before use. If precipitates are observed, the solution should be discarded. The purity of the this compound powder should be confirmed by the supplier's certificate of analysis.
By following these application notes and protocols, researchers can confidently prepare and utilize this compound solutions in their cell culture experiments, leading to more accurate and reproducible findings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C22H29ClN2O2 | CID 48040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Utilizing Encainide to Investigate Sodium Channel Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a potent Class Ic antiarrhythmic agent that exerts its therapeutic effects primarily by blocking voltage-gated sodium channels (Nav).[1][2] Its distinct kinetics of interaction with these channels, characterized by slow binding and unbinding rates, make it a valuable pharmacological tool for investigating the intricate gating mechanisms of sodium channels.[2][3] Like other Class Ic drugs, Encainide exhibits use-dependent and voltage-dependent block, meaning its inhibitory effects are more pronounced at higher frequencies of channel activation and at more depolarized membrane potentials.[3][4] This property arises from its preferential binding to the open and inactivated states of the sodium channel over the resting state.[3][5]
Encainide is extensively metabolized in the liver to active metabolites, primarily O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE), which also possess significant sodium channel blocking activity and contribute to the overall pharmacological effect.[1][3] Understanding the interaction of Encainide and its metabolites with sodium channels provides crucial insights into the molecular basis of both its antiarrhythmic and proarrhythmic actions.
These application notes provide detailed protocols for utilizing Encainide to study sodium channel kinetics using the whole-cell patch-clamp technique, a gold-standard method for high-fidelity analysis of ion channel function.[6][7]
Key Concepts in Encainide's Interaction with Sodium Channels
-
State-Dependent Block: Encainide has a higher affinity for the open and inactivated states of the sodium channel compared to the resting (closed) state. This is a hallmark of use-dependent drugs.[3][4][8]
-
Slow Kinetics: Encainide and its metabolites are characterized by slow association (on-rate) and dissociation (off-rate) from the sodium channel.[2][3] This slow unbinding from the channel during diastolic intervals leads to an accumulation of block at higher heart rates.
-
Use-Dependence: Due to its slow kinetics and state preference, the degree of sodium channel block by Encainide increases with the frequency of channel opening (i.e., with increasing stimulation frequency).[3][9]
-
Voltage-Dependence: The affinity of Encainide for the sodium channel can be influenced by the membrane potential, with greater block often observed at more depolarized potentials where the channels are more likely to be in the open or inactivated state.[4][10]
Data Presentation: Quantitative Analysis of Sodium Channel Block
The following tables summarize key quantitative parameters describing the interaction of Class Ic antiarrhythmic drugs with sodium channels. While specific kinetic data for Encainide is limited in the public domain, data for the structurally and functionally similar drug, Flecainide, is included to illustrate the expected kinetic profile. Data for Encainide's active metabolite, O-demethyl encainide (ODE), is also presented.
Table 1: Tonic and Use-Dependent Block of Nav1.5 Channels by Flecainide
| Parameter | Condition | IC50 (µM) | Reference |
| Tonic Block | Resting channels (low frequency stimulation) | 345 | [11] |
| Use-Dependent Block | Rapidly stimulated channels (10 Hz) | 7.4 | [11] |
Table 2: Kinetic Parameters of Sodium Channel Block
| Drug/Metabolite | Parameter | Value | Condition | Reference |
| Encainide | Time constant of recovery from block (τrec) | > 20 seconds | Repolarized channels | [1] |
| O-demethyl encainide (ODE) | Time constant of recovery from block (τrec) | ~25 seconds | Warmer temperatures | [10] |
| Flecainide | Time constant of recovery from block (τrec) | 81 ± 3 seconds | From inactivated state | [11] |
| Flecainide | Onset of use-dependent block (τonset) | 12.5 ± 5.0 seconds | During ventricular tachycardia | [6] |
| Flecainide | Equilibrium dissociation constant (KD) | 11 µM | Open-channel block | [11] |
Experimental Protocols
The following protocols describe the use of the whole-cell voltage-clamp technique to investigate the kinetics of sodium channel block by Encainide. These experiments are typically performed on cells stably or transiently expressing the cardiac sodium channel isoform, Nav1.5.
Protocol 1: Determining Tonic and Use-Dependent Block
This protocol aims to quantify the affinity of Encainide for the resting/closed state (tonic block) and the open/inactivated states (use-dependent block) of the sodium channel.
Methodology:
-
Cell Preparation: Culture cells expressing Nav1.5 channels on glass coverslips suitable for patch-clamp recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
-
Tonic Block Measurement:
-
Apply a single depolarizing voltage step (e.g., to -20 mV for 50 ms) from the holding potential to elicit a peak inward sodium current (INa).
-
Apply these test pulses at a very low frequency (e.g., every 30-60 seconds) to allow for complete recovery from any block between pulses.
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of Encainide.
-
Measure the steady-state peak INa at each concentration.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 for tonic block.
-
-
Use-Dependent Block Measurement:
-
From the same holding potential (-120 mV), apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).
-
Measure the peak INa for each pulse in the train.
-
After establishing a baseline, perfuse with increasing concentrations of Encainide.
-
At each concentration, allow the block to reach a steady state during the pulse train.
-
Measure the steady-state peak INa (often the current at the end of the train).
-
Construct a concentration-response curve to determine the IC50 for use-dependent block.
-
Protocol 2: Measuring the Kinetics of Recovery from Block
This protocol determines the rate at which sodium channels recover from Encainide block during the diastolic interval.
Methodology:
-
Cell Preparation and Solutions: As described in Protocol 1.
-
Patch-Clamp Recording: Establish a whole-cell configuration and hold the cell at -120 mV.
-
Voltage Protocol:
-
Apply a conditioning pulse train (e.g., 20 pulses at 10 Hz to -20 mV) to induce a significant level of use-dependent block with a fixed concentration of Encainide.
-
Following the conditioning train, repolarize the membrane to a negative potential (e.g., -100 mV or -120 mV) for a variable recovery interval (t).
-
Apply a test pulse to -20 mV to measure the fraction of channels that have recovered from block.
-
Vary the recovery interval (t) from a few milliseconds to several tens of seconds.
-
-
Data Analysis:
-
Normalize the peak INa of the test pulse to the peak current of the first pulse in the conditioning train (before significant block has developed).
-
Plot the normalized current as a function of the recovery interval.
-
Fit the resulting curve with a single or double exponential function to determine the time constant(s) of recovery from block (τrec).
-
Protocol 3: Assessing the Voltage-Dependence of Block
This protocol investigates how the degree of sodium channel block by Encainide is influenced by the membrane potential.
Methodology:
-
Cell Preparation and Solutions: As described in Protocol 1.
-
Patch-Clamp Recording: Establish a whole-cell configuration.
-
Voltage Protocol for Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -40 mV in 10 mV increments).
-
Immediately following each pre-pulse, apply a test pulse to -20 mV to measure the fraction of available (non-inactivated) channels.
-
Perform this protocol in the absence and presence of a fixed concentration of Encainide.
-
-
Data Analysis:
-
Normalize the peak INa of the test pulse to the maximum current elicited (typically after the most hyperpolarized pre-pulse).
-
Plot the normalized current as a function of the pre-pulse potential.
-
Fit the data with the Boltzmann equation to determine the voltage at which half the channels are inactivated (V1/2).
-
A hyperpolarizing shift in the V1/2 of inactivation in the presence of Encainide indicates preferential binding to the inactivated state.
-
Visualizations
The following diagrams illustrate key conceptual and experimental aspects of utilizing Encainide to study sodium channel kinetics.
Caption: State-dependent binding of Encainide to voltage-gated sodium channels.
References
- 1. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiologic actions of O-demethyl encainide: an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Use-dependent prolongation of ventricular tachycardia cycle length by type I antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Time Constant During Internal Defibrillation Strength Shocks in Intact Heart: Effects of Na+ and Ca2+ Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 Re-Entry Without Ito: Role of Sodium Channel Kinetics in Brugada Syndrome Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Temperature and voltage dependence of sodium channel blocking and unblocking by O-demethyl encainide in isolated guinea pig myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encainide Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class IC antiarrhythmic agent primarily known for its potent blockade of voltage-gated sodium channels in cardiac tissue.[1][2] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2] Encainide and its active metabolites, O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE), have been shown to be effective in suppressing a variety of ventricular and supraventricular arrhythmias.[1][2] This document provides detailed experimental protocols for the administration of encainide in rodent models of cardiac arrhythmia, summarizes key quantitative data, and visualizes relevant pathways and workflows.
Data Presentation
Table 1: Encainide Dosage and Effects in Preclinical Models
| Species | Model | Route of Administration | Dosage Range | Observed Effects | Reference(s) |
| Mouse | Chloroform-induced ventricular fibrillation | Intraperitoneal (IP) | Not specified, but noted to be 16-18 times more potent than quinidine | Suppression of ventricular fibrillation | [3] |
| Dog | Ouabain-induced tachyarrhythmias | Intravenous (IV) | Mean dose of 0.67 mg/kg | Conversion to normal sinus rhythm | [3] |
| Dog | Post-infarction ventricular ectopy | Intravenous (IV) | 0.5 mg/kg | Significant reduction in ventricular ectopy | [3] |
| Dog | Post-infarction ventricular ectopy | Oral | 1 mg/kg | Significant reduction in ventricular ectopy | [3] |
| Rabbit | Isolated perfused heart | Not Applicable | 0.1, 0.3, and 1.0 mg/L | Dose-dependent decrease in action potential amplitude and Vmax | [1] |
| Guinea Pig | Ouabain-induced triggered activity | Not Applicable | Not specified | Reduction of spontaneous oscillations and transient depolarizations | [4] |
Table 2: Electrophysiological Effects of Encainide in Animal Models
| Parameter | Species | Preparation | Effect | Reference(s) |
| Action Potential Duration (APD) | Guinea Pig | Auricle and Ventricle | No change or slight prolongation | [2] |
| Vmax of Action Potential | Guinea Pig | Auricle and Ventricle | Dose-dependent decrease | [2] |
| His-Ventricular (H-V) Interval | Dog, Human | In vivo | Increase | [1] |
| QRS Duration | Dog, Human | In vivo | Increase | [1] |
| Effective Refractory Period (ERP) | Dog | In vivo | Increase | [1] |
Experimental Protocols
Protocol 1: Chloroform-Induced Ventricular Fibrillation in Mice
This model is used to assess the efficacy of antiarrhythmic drugs in preventing fatal ventricular arrhythmias induced by chloroform sensitization of the myocardium to endogenous catecholamines.
Materials:
-
Male CD-1 mice (20-25 g)
-
Encainide hydrochloride
-
Sterile 0.9% saline
-
Chloroform
-
Anesthesia induction chamber
-
ECG recording system with needle electrodes
Procedure:
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations.
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Encainide Administration: Administer encainide solution or vehicle (saline) via intraperitoneal (IP) injection at a volume of 10 mL/kg. A range of doses should be tested to determine the effective dose (ED50). Based on comparative potency, a starting point could be extrapolated from effective doses of other antiarrhythmics like quinidine, keeping in mind encainide is significantly more potent.[3]
-
Arrhythmia Induction: 30 minutes after encainide or vehicle administration, place the mouse in an anesthesia induction chamber. Introduce a cotton ball soaked with 0.1 mL of chloroform into the chamber.
-
ECG Monitoring: Continuously record the ECG from the onset of chloroform exposure. The endpoint is the occurrence of ventricular fibrillation or a predetermined cut-off time (e.g., 5 minutes).
-
Data Analysis: Determine the percentage of animals in each group that are protected from ventricular fibrillation. Calculate the ED50 of encainide.
Protocol 2: Ouabain-Induced Ventricular Tachycardia in Rats
This model is used to evaluate the efficacy of drugs in terminating or preventing arrhythmias caused by digitalis toxicity, which involves an increase in intracellular calcium and delayed afterdepolarizations.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Ouabain
-
Sterile 0.9% saline
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
ECG recording system with needle electrodes
-
Intravenous (IV) catheter and infusion pump
Procedure:
-
Drug Preparation: Prepare solutions of this compound and ouabain in sterile 0.9% saline.
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Insert an IV catheter into a suitable vein (e.g., femoral or jugular vein) for drug administration. Attach ECG electrodes to monitor cardiac activity.
-
Arrhythmia Induction: Begin a continuous intravenous infusion of ouabain at a rate of 10-20 µg/kg/min. Continue the infusion until a stable ventricular tachycardia is observed.
-
Encainide Administration: Once a sustained arrhythmia is established, administer a bolus IV injection of encainide. A dose-ranging study should be performed, with a suggested starting point based on effective doses in other species, such as the 0.67 mg/kg used in dogs.[3]
-
ECG Monitoring: Continuously record the ECG throughout the experiment. Monitor for the conversion of the ventricular tachycardia to normal sinus rhythm.
-
Data Analysis: Determine the percentage of animals in which the arrhythmia is successfully terminated at each dose of encainide. Measure the time to conversion and any changes in ECG parameters (e.g., QRS duration, heart rate).
Visualizations
Caption: Mechanism of action of encainide in a cardiomyocyte.
Caption: General experimental workflow for rodent arrhythmia models.
Concluding Remarks
The protocols provided herein offer a framework for the preclinical evaluation of encainide in rodent models of cardiac arrhythmia. Researchers should note that optimal dosages and experimental conditions may vary depending on the specific rodent strain and the arrhythmia model employed. It is crucial to conduct pilot studies to establish appropriate dose ranges and to monitor animals closely for any adverse effects. The potent sodium channel blocking activity of encainide, coupled with its effects on other ion channels, underscores the importance of careful experimental design and interpretation of results in the development of novel antiarrhythmic therapies.
References
- 1. Encainide, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiology, hemodynamic and arrhythmia efficacy model studies on encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of ouabain on rat heart: comparison with its effect on guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cardiac Contractility in the Presence of Encainide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class IC antiarrhythmic agent primarily known for its potent blockade of fast sodium channels in cardiac cells.[1][2] This action effectively slows the conduction velocity and reduces the excitability of cardiomyocytes, making it effective in managing certain ventricular arrhythmias.[1][3] While its electrophysiological effects are well-documented, a thorough assessment of its impact on cardiac contractility is crucial for a comprehensive safety and efficacy profile. These application notes provide detailed protocols for evaluating the inotropic effects of Encainide using in vivo, ex vivo, and in vitro models.
Encainide's primary mechanism of action involves blocking the voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1] By inhibiting this channel, Encainide slows the upstroke of the action potential, leading to decreased conduction velocity throughout the heart.[2] While initially thought to have minimal impact on cardiac muscle strength, evidence suggests that, particularly in compromised hearts, Encainide can exert a negative inotropic effect.[4][5] This may be attributed to a secondary effect on L-type calcium channels, leading to reduced intracellular calcium availability for myofilament contraction.[6][7]
Data Presentation
In Vivo Hemodynamic Effects of Encainide in Patients with Severe Chronic Heart Failure
A study investigating the acute hemodynamic effects of a single oral 50 mg dose of Encainide in patients with severe chronic heart failure (Left Ventricular Ejection Fraction < 40%) revealed a significant negative inotropic effect.[4]
| Hemodynamic Parameter | Baseline (Mean ± SEM) | Post-Encainide (Mean ± SEM) | Mean Change (± SEM) | P-value |
| Cardiac Index (L/min/m²) | 2.3 ± 0.1 | 1.8 ± 0.1 | -0.5 ± 0.1 | < 0.001 |
| Stroke Work Index (g·m/m²) | 26 ± 2 | 18 ± 2 | -8 ± 2 | < 0.001 |
| Left Ventricular Filling Pressure (mm Hg) | 19 ± 2 | 22 ± 2 | +3 ± 2 | < 0.05 |
SEM: Standard Error of the Mean
Electrophysiological Effects of Intravenous Encainide in Patients with Coronary Artery Disease
Intravenous administration of Encainide (0.6 and 0.9 mg/kg over 15 minutes) in patients with coronary artery disease resulted in significant changes in cardiac conduction intervals, while heart rate and blood pressure remained largely unaffected.[7]
| Parameter | Pre-Encainide (Mean ± SD) | Post-Encainide (Mean ± SD) | Percent Change (Mean ± SD) | P-value |
| H-V Interval (ms) | - | - | +31 ± 7 | < 0.001 |
| QRS Interval (ms) | - | - | +18 ± 9 | < 0.001 |
| Q-T Interval (ms) | - | - | +2 ± 9 | < 0.01 |
| Heart Rate | No significant change | No significant change | - | - |
| Blood Pressure | No significant change | No significant change | - | - |
| A-H Interval | No significant change | No significant change | - | - |
| Atrial Refractory Period | No significant change | No significant change | - | - |
| A-V Nodal Refractory Period | No significant change | No significant change | - | - |
| Right Ventricular Refractory Period | No significant change | No significant change | - | - |
SD: Standard Deviation. Baseline values were not provided in the source.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Encainide's Negative Inotropic Effect
Caption: Proposed mechanism of Encainide-induced negative inotropy.
Experimental Workflow for Assessing Cardiac Contractility
Caption: Multi-level workflow for contractility assessment.
Experimental Protocols
In Vivo Assessment of Cardiac Contractility using Echocardiography
This protocol outlines the procedure for evaluating the effect of Encainide on cardiac function in a preclinical animal model (e.g., rat or mouse) using echocardiography.[8][9][10]
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Animal handling and anesthesia equipment
-
Warming pad to maintain body temperature
-
ECG electrodes
-
Encainide solution for injection (formulated in a suitable vehicle)
-
Vehicle control solution
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in a supine or left lateral decubitus position on the warming pad. Shave the chest area to ensure good probe contact.
-
Baseline Echocardiography:
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
From the M-mode images, measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.
-
Acquire B-mode images from the apical four-chamber and two-chamber views to assess global and regional wall motion.
-
(Optional) Perform speckle-tracking echocardiography to measure global longitudinal strain (GLS) for a more sensitive assessment of myocardial deformation.
-
-
Encainide Administration: Administer Encainide intravenously (or via another appropriate route) at a predetermined dose or a series of escalating doses. Administer the vehicle control to a separate group of animals.
-
Post-Dose Echocardiography: Repeat the echocardiographic measurements at specified time points after Encainide administration (e.g., 15, 30, and 60 minutes post-dose) to capture the time course of any effects.
-
Data Analysis: Compare the post-dose LVEF, FS, and GLS values to the baseline values for each animal and between the Encainide-treated and vehicle control groups.
Ex Vivo Assessment of Cardiac Contractility using the Langendorff-Perfused Heart
This protocol describes the isolation and perfusion of a rodent heart to assess the direct effects of Encainide on myocardial contractility, independent of systemic influences.[11][12][13][14]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)
-
Surgical instruments for heart isolation
-
Pressure transducer and data acquisition system
-
Encainide stock solution
Protocol:
-
Heart Isolation: Anesthetize the animal and administer heparin. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion Setup:
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg).
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic pressure.
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline contractile function is recorded. Key parameters to measure include Left Ventricular Developed Pressure (LVDP), the maximal rate of pressure development (+dP/dtmax), and the maximal rate of pressure decay (-dP/dtmax).
-
Encainide Perfusion: Introduce Encainide into the perfusate at a range of concentrations (e.g., 0.1, 1, 10 µM). Perfuse with each concentration for a sufficient duration (e.g., 15-20 minutes) to allow for a steady-state effect.
-
Data Recording and Analysis: Continuously record LVDP and dP/dt. Compare the values during Encainide perfusion to the baseline values to determine the concentration-dependent effects on cardiac contractility.
In Vitro Assessment of Cardiomyocyte Contractility
This protocol details the use of isolated adult ventricular cardiomyocytes to assess the direct cellular effects of Encainide on contractility.[15][16]
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Cell culture medium and appropriate supplements
-
IonOptix Myocyte Contractility System (or equivalent)
-
Field stimulation electrodes
-
Encainide stock solution
Protocol:
-
Cardiomyocyte Isolation: Isolate cardiomyocytes from an adult rodent heart using enzymatic digestion via Langendorff perfusion.[15]
-
Cell Plating and Stabilization: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach and stabilize in culture medium.
-
Contractility Measurement Setup:
-
Place the coverslip with cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with the contractility measurement system.
-
Perfuse the cells with a physiological salt solution at 37°C.
-
-
Baseline Contractility Recording: Pace the cardiomyocytes using field stimulation at a physiological frequency (e.g., 1 Hz). Record baseline sarcomere shortening and relaxation kinetics.
-
Encainide Application: Perfuse the cells with increasing concentrations of Encainide (e.g., 0.1, 1, 10 µM). Allow each concentration to equilibrate for several minutes before recording.
-
Data Acquisition and Analysis: For each concentration, record several minutes of steady-state contractions. Analyze the data to determine the effects of Encainide on parameters such as peak shortening (amplitude of contraction), time to peak shortening (contraction velocity), and time to 90% relengthening (relaxation velocity).
Conclusion
The assessment of cardiac contractility is a critical component in the safety evaluation of any cardiovascular drug. While Encainide is primarily an antiarrhythmic agent targeting sodium channels, its potential for negative inotropic effects, particularly in patients with pre-existing cardiac dysfunction, necessitates careful evaluation. The protocols outlined in these application notes provide a comprehensive framework for investigating the impact of Encainide on cardiac contractility across multiple biological levels, from the whole organism down to the single cell. By employing these methodologies, researchers and drug development professionals can gain a more complete understanding of Encainide's cardiovascular profile.
References
- 1. What is the mechanism of Encainide Hydrochloride? [synapse.patsnap.com]
- 2. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse hemodynamic and clinical effects of encainide in severe chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Store-Operated Ca2+ Entry as a Putative Target of Flecainide for the Treatment of Arrhythmogenic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of negative inotropic effects of class Ic antiarrhythmic agents: comparative study of the effects of flecainide and pilsicainide on intracellular calcium handling in dog ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of encainide for malignant ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical guidance for echocardiography for cancer therapeutics-related cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The diagnostic value of global longitudinal strain on doxorubicin-induced cardiotoxicity in pediatric cancer patients: a cross-sectional study [frontiersin.org]
- 11. diacomp.org [diacomp.org]
- 12. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 13. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Contractility Assay for Human Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Proarrhythmic Effects of Encainide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic effects of Encainide and strategies for their mitigation in experimental models.
Troubleshooting Guides
Issue: Spontaneous Arrhythmias Observed After Encainide Administration
Question: We are observing a high incidence of spontaneous ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia) in our Langendorff-perfused rabbit heart model after administering Encainide. How can we mitigate this?
Answer:
The proarrhythmic effects of Encainide, a Class IC antiarrhythmic agent, are a known phenomenon, particularly in experimental models with underlying structural heart disease or during sympathetic stimulation.[1] The primary mechanism of Encainide is the potent blockade of cardiac sodium channels, which can slow conduction velocity and create a substrate for re-entrant arrhythmias.[2]
Mitigation Strategy: Co-administration of Propranolol
Beta-adrenergic blockade with propranolol has been shown to suppress Encainide-induced proarrhythmias.[1] The proposed mechanism involves the attenuation of sympathetic tone, which can exacerbate the proarrhythmic effects of sodium channel blockers.
Experimental Protocol:
-
Model: Langendorff-perfused rabbit heart.
-
Baseline Perfusion: Perfuse the heart with Krebs-Henseleit solution for a stabilization period of 20-30 minutes.
-
Encainide Administration: Introduce Encainide into the perfusate at a concentration known to induce proarrhythmia (e.g., 1-5 µM).
-
Observation of Proarrhythmia: Monitor for arrhythmias using a surface ECG and/or monophasic action potential recordings.
-
Propranolol Co-perfusion: Once proarrhythmic events are consistently observed, introduce propranolol (e.g., 1 µM) into the perfusate alongside Encainide.
-
Assessment of Mitigation: Continue monitoring to assess the reduction or termination of arrhythmic events.
Expected Outcome:
The addition of propranolol is expected to reduce the frequency and complexity of Encainide-induced ventricular arrhythmias. This can be quantified by a decrease in the arrhythmia score or a reduction in the duration of ventricular tachycardia episodes.
Issue: Difficulty in Reproducing a Stable Proarrhythmic Model with Encainide
Question: We are struggling to create a consistent and reproducible model of Encainide-induced proarrhythmia. The incidence of arrhythmias varies significantly between preparations. What factors should we consider?
Answer:
Several factors can influence the proarrhythmic potential of Encainide in an experimental setting. Consistency in your experimental setup is key to achieving reproducible results.
Key Factors to Control:
-
Heart Rate: The effects of Class IC drugs can be rate-dependent. Pacing the heart at a constant, physiological rate can help standardize the experimental conditions.
-
Sympathetic Tone: The proarrhythmic effects of Encainide can be unmasked or potentiated by adrenergic stimulation. Consider the addition of a low concentration of a beta-adrenergic agonist like isoproterenol to the perfusate to mimic a state of elevated sympathetic tone.
-
Underlying Substrate: Proarrhythmia is more likely to occur in the presence of structural heart disease.[1] Using a model with a pre-existing ischemic injury or fibrosis can increase the susceptibility to Encainide's proarrhythmic effects.
-
Drug Concentration: Ensure accurate and stable concentrations of Encainide in the perfusate. Use a reliable infusion pump and allow for an adequate equilibration period.
-
Temperature and Perfusate Composition: Maintain a constant temperature (typically 37°C) and ensure the Krebs-Henseleit solution is properly oxygenated and has the correct ionic composition.
Troubleshooting Tip:
If you are still experiencing variability, consider performing a dose-response curve for Encainide in your specific model to identify a concentration that reliably induces a moderate level of proarrhythmia without causing irreversible cardiac arrest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Encainide's proarrhythmic effect?
A1: Encainide is a potent blocker of the fast sodium channels (INa) in cardiac myocytes.[2] This leads to a marked slowing of the depolarization phase (Phase 0) of the cardiac action potential and a decrease in conduction velocity. In the presence of underlying cardiac abnormalities, this slowing of conduction can create a substrate for re-entrant arrhythmias, which is the primary mechanism of its proarrhythmic effect.
Q2: How does propranolol counteract the proarrhythmic effects of Encainide?
A2: Propranolol is a non-selective beta-adrenergic receptor blocker. Sympathetic stimulation, through the release of catecholamines, can increase intracellular cyclic AMP (cAMP) levels, which can modulate ion channel function and exacerbate the proarrhythmic potential of sodium channel blockers. By blocking beta-adrenergic receptors, propranolol mitigates these effects, likely by reducing the arrhythmogenic substrate created by the interaction of slowed conduction (from Encainide) and increased sympathetic drive.
Q3: Are there alternative strategies to mitigate Encainide's proarrhythmia in experimental settings?
A3: While beta-blockade is a primary strategy, other approaches could theoretically be explored, although they are less established in the context of Encainide. These could include agents that modify other ion channels to prevent the initiation of arrhythmias or agents that affect calcium handling within the cell. However, co-administration of propranolol is the most directly supported approach based on existing literature.
Q4: What electrophysiological parameters should be monitored to assess the proarrhythmic effects of Encainide and their mitigation?
A4: Key parameters to monitor include:
-
QRS duration: Encainide will cause a dose-dependent prolongation of the QRS interval, reflecting slowed ventricular conduction.
-
Action Potential Duration (APD): While Encainide has minimal effect on APD, monitoring this can help rule out other proarrhythmic mechanisms.
-
Arrhythmia incidence and duration: Quantify the number and duration of premature ventricular contractions (PVCs), and episodes of non-sustained and sustained ventricular tachycardia (VT).
-
Effective Refractory Period (ERP): Encainide can prolong the ERP.
Data Presentation
Table 1: Electrophysiological Effects of Encainide and Propranolol in an Isolated Heart Model (Hypothetical Data Based on Literature Review)
| Parameter | Baseline | Encainide (3 µM) | Encainide (3 µM) + Propranolol (1 µM) |
| Heart Rate (bpm) | 180 ± 10 | 175 ± 12 | 150 ± 11 |
| QRS Duration (ms) | 45 ± 3 | 65 ± 5 | 62 ± 4 |
| Action Potential Duration (APD90, ms) | 150 ± 8 | 155 ± 9 | 152 ± 7 |
| Incidence of VT (%) | 0 | 80 | 20 |
*p < 0.05 compared to Baseline
Table 2: Arrhythmia Score Following Encainide and Propranolol Administration (Hypothetical Data)
| Treatment Group | Arrhythmia Score (0-5) |
| Vehicle Control | 0.2 ± 0.1 |
| Encainide (3 µM) | 4.1 ± 0.5* |
| Encainide (3 µM) + Propranolol (1 µM) | 1.5 ± 0.3# |
*p < 0.01 vs Vehicle Control; #p < 0.01 vs Encainide
Experimental Protocols
Detailed Methodology for Assessing Mitigation of Encainide Proarrhythmia in a Langendorff-Perfused Rabbit Heart
-
Animal Preparation:
-
Humanely euthanize a New Zealand White rabbit according to institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
-
Langendorff Perfusion Setup:
-
Mount the heart on a Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Maintain a constant perfusion pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
-
Electrophysiological Recordings:
-
Place ECG electrodes on the surface of the heart to record a pseudo-ECG.
-
Optionally, use a floating microelectrode to record monophasic action potentials (MAPs) from the ventricular epicardium.
-
-
Experimental Timeline:
-
Stabilization (20 min): Perfuse with standard Krebs-Henseleit solution.
-
Baseline Recording (10 min): Record baseline electrophysiological parameters.
-
Encainide Perfusion (30 min): Switch to perfusate containing Encainide (e.g., 3 µM).
-
Encainide + Propranolol Perfusion (30 min): Add propranolol (e.g., 1 µM) to the Encainide-containing perfusate.
-
Washout (20 min): Perfuse with standard Krebs-Henseleit solution.
-
-
Data Analysis:
-
Measure heart rate, QRS duration, and APD90 at each stage of the experiment.
-
Quantify arrhythmias using a scoring system (e.g., 0 = no ectopy, 1 = isolated PVCs, 2 = frequent PVCs, 3 = salvos, 4 = non-sustained VT, 5 = sustained VT/VF).
-
Perform statistical analysis to compare the different experimental conditions.
-
Visualizations
Caption: Experimental workflow for assessing the mitigation of Encainide-induced proarrhythmia.
Caption: Signaling pathways of Encainide and Propranolol in cardiac myocytes.
References
Technical Support Center: Optimizing Encainide Concentration for Effective Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing encainide concentration for effective sodium channel blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for encainide?
Encainide is a Class IC antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels (Nav).[1][2] This blockade slows the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity within the myocardium.[1] Encainide exhibits a slow onset and offset of block, characteristic of Class IC drugs.[3]
Q2: Why are the metabolites of encainide important to consider in my experiments?
Encainide is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into two major active metabolites: O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).[2][4][5] These metabolites are often more potent sodium channel blockers than the parent drug and have longer elimination half-lives.[1][5] In individuals who are "extensive metabolizers" (the majority of the population), the antiarrhythmic effects are largely mediated by ODE and MODE.[6][7][8] Therefore, it is crucial to consider the potential presence and activity of these metabolites when interpreting experimental results, especially in in vivo or tissue-based studies where metabolic activity is present.
Q3: What is "use-dependent" and "state-dependent" block, and how does it apply to encainide?
-
State-dependent block refers to the drug's differential affinity for different conformational states of the sodium channel (resting, open, or inactivated). Encainide, like other Class IC agents, has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[3] This means the drug binds more tightly and exerts a stronger blocking effect when the channels are frequently opening and closing or are in a depolarized (inactivated) state.
-
Use-dependent block (or phasic block) is a manifestation of state-dependent binding where the degree of channel blockade increases with the frequency of channel activation (e.g., at faster heart rates).[3] This is because more channels are transitioning through the open and inactivated states, providing more opportunities for the drug to bind. At rest (tonic block), when channels are predominantly in the resting state, the block is less pronounced.
Q4: What are the recommended starting concentrations for in vitro experiments with encainide?
Data Presentation
Table 1: Clinically Relevant Plasma Concentrations of Encainide and its Metabolites for Arrhythmia Suppression
| Compound | Minimally Effective Plasma Concentration (ng/mL) |
| Encainide | ~300[5] |
| O-demethyl encainide (ODE) | ~35[5] |
| 3-methoxy-O-demethyl encainide (MODE) | ~100[5] |
Note: These values are derived from clinical studies and may vary depending on the experimental model and conditions.
Table 2: Representative IC50 Values for a Class IC Antiarrhythmic (Flecainide) on Cardiac Sodium Channels (Nav1.5)
| Condition | IC50 (µM) | Channel State Targeted |
| Resting (Tonic) Block | ~365 | Resting State |
| Use-Dependent (Phasic) Block | ~0.61 | Open/Inactivated States |
Disclaimer: Specific IC50 values for encainide and its metabolites on Nav1.5 are not available in the provided search results. The data for flecainide, another Class IC antiarrhythmic, is presented here to illustrate the principles of state- and use-dependent block. Researchers should determine the specific IC50 values for their experimental conditions.
Experimental Protocols
Protocol 1: Determining the Tonic (Resting State) Block of Encainide
Objective: To determine the concentration-dependent block of Nav1.5 channels by encainide when the channels are predominantly in the resting state.
Methodology:
-
Cell Preparation: Use a stable cell line expressing human Nav1.5 channels (e.g., HEK293 or CHO cells).
-
Electrophysiology Setup: Whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) at a very low frequency (e.g., every 30-60 seconds) to elicit a sodium current. This minimizes the induction of use-dependent block.
-
-
Data Acquisition:
-
Record the peak inward sodium current in the absence of the drug (control).
-
Perfuse the cell with increasing concentrations of encainide, allowing sufficient time for equilibration at each concentration (due to slow binding kinetics, this may take several minutes).
-
Record the peak inward sodium current at each concentration.
-
-
Data Analysis:
-
Normalize the peak current at each concentration to the control current.
-
Plot the normalized current as a function of encainide concentration and fit the data with the Hill equation to determine the IC50 for tonic block.
-
Protocol 2: Assessing the Use-Dependent (Phasic) Block of Encainide
Objective: To quantify the frequency-dependent block of Nav1.5 channels by encainide.
Methodology:
-
Cell Preparation and Electrophysiology Setup: As described in Protocol 1.
-
Voltage Protocol:
-
Hold the cell at a holding potential of -100 mV.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
-
Data Acquisition:
-
Record the peak sodium current for each pulse in the train in the absence of the drug.
-
Perfuse the cell with a fixed concentration of encainide (e.g., a concentration around the estimated tonic IC50 or a clinically relevant concentration).
-
After equilibration, apply the same train of depolarizing pulses and record the peak sodium current for each pulse.
-
-
Data Analysis:
-
For each frequency, normalize the peak current of each pulse in the train to the peak current of the first pulse in the train.
-
Compare the rate and extent of current reduction during the pulse train in the presence and absence of encainide.
-
The use-dependent block can be quantified as the percentage of block at the end of the pulse train.
-
Troubleshooting Guides
Issue 1: No or weak channel blockade observed at expected effective concentrations.
-
Possible Cause: Insufficient time for drug equilibration.
-
Solution: Encainide and other Class IC drugs have slow binding and unbinding kinetics.[3] Ensure adequate perfusion time at each concentration. For whole-cell patch-clamp, this could be several minutes. Monitor the current amplitude in real-time until a steady-state block is achieved before recording.
-
-
Possible Cause: Poor metabolic conversion (in tissue/in vivo models).
-
Possible Cause: Incorrect channel state being targeted.
-
Solution: Encainide is most effective on open and inactivated channels. If your voltage protocol primarily maintains the channels in a resting state (e.g., very hyperpolarized holding potential and low-frequency stimulation), the observed block will be weak.[3] Use protocols that promote channel opening and inactivation to observe the full effect (see Protocol 2).
-
Issue 2: High variability in the degree of channel blockade between cells.
-
Possible Cause: Differences in cell health or seal resistance.
-
Solution: Ensure consistent cell quality and aim for high seal resistance (>1 GΩ) in your patch-clamp recordings. Monitor cell health indicators like resting membrane potential and input resistance throughout the experiment.
-
-
Possible Cause: Inconsistent drug concentration at the cell.
-
Solution: Check your perfusion system for proper flow and exchange of solutions. Ensure that the drug solution is being delivered effectively to the cell being recorded.
-
-
Possible Cause: Forgetting to account for genetic differences in metabolism.
-
Solution: When working with primary cells or in vivo models from different subjects, be aware of the genetic polymorphism of the CYP2D6 enzyme, which can lead to "extensive" versus "poor" metabolizers of encainide and vastly different levels of active metabolites.[5]
-
Issue 3: Difficulty in achieving a stable baseline or observing slow wash-in/wash-out of the drug effect.
-
Possible Cause: Slow binding and unbinding kinetics of encainide.
-
Solution: This is an inherent property of Class IC agents.[1] Be patient and allow for extended wash-in and wash-out periods. For wash-out, it may take a significant amount of time to see a full recovery of the current. It is important to document this slow reversibility as it is a key characteristic of the drug's mechanism.
-
-
Possible Cause: Drug accumulation in the perfusion system or on the experimental apparatus.
-
Solution: Thoroughly clean the perfusion lines between experiments, especially when changing drugs or concentrations.
-
Visualizations
Caption: Metabolic activation and cellular mechanism of encainide.
Caption: General experimental workflow for assessing encainide's effects.
Caption: State-dependent affinity of encainide for sodium channels.
References
- 1. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 4. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gpb.sav.sk [gpb.sav.sk]
stability of Encainide Hydrochloride in different buffer solutions
Disclaimer: Publicly available literature does not contain detailed stability studies for encainide hydrochloride in various buffer solutions. Therefore, this technical support center provides general guidance and best practices for conducting such stability studies based on established principles of pharmaceutical analysis and forced degradation studies. The experimental conditions and results for this compound must be determined empirically.
Frequently Asked Questions (FAQs)
Q1: I need to prepare a stock solution of this compound. What are the recommended storage conditions?
Q2: What types of buffer solutions should I consider for assessing the stability of this compound?
To obtain a comprehensive stability profile, it is advisable to test a range of pH values. Commonly used buffers in pharmaceutical stability studies include:
-
Acidic Conditions: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solutions (e.g., 0.1 M to 1 M) are typically used to investigate acid hydrolysis.[2]
-
Neutral Conditions: Purified water or a neutral buffer such as a phosphate buffer (pH 7.0 - 7.4).
-
Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions (e.g., 0.1 M to 1 M) are used to study base-catalyzed hydrolysis.[2]
-
Buffered Solutions: If a specific pH is required for a formulation, buffers such as citrate, acetate, or phosphate are commonly used. The choice of buffer can also influence the degradation rate, so it is important to consider potential catalytic effects of the buffer species themselves.[1]
Q3: How can I identify the degradation products of this compound?
Forced degradation studies are designed to generate degradation products.[3] These studies involve exposing the drug to harsh conditions such as strong acids, bases, oxidizing agents, light, and heat to accelerate its decomposition.[2][3] The resulting mixture can then be analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), coupled with a mass spectrometer (LC-MS).[4] The mass spectrometry data provides mass-to-charge ratios and fragmentation patterns of the degradation products, which aids in their structural elucidation.[4]
Q4: What is a stability-indicating analytical method, and why is it important?
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[3] It must also be able to separate and quantify the degradation products formed.[3] This is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy, as degradation products could be inactive or even toxic. HPLC is a commonly used technique for developing stability-indicating methods.[5]
Troubleshooting Guide
Issue: I am not observing any degradation of this compound under my initial stress conditions.
-
Solution 1: Increase the severity of the stress conditions. If no degradation is observed at room temperature, consider increasing the temperature (e.g., to 50-70°C).[2] You can also increase the concentration of the stressor (e.g., use a higher concentration of acid or base) or extend the exposure time.
-
Solution 2: Ensure proper sample preparation. Verify that the drug is fully dissolved in the stress medium. For compounds with low aqueous solubility, a co-solvent may be necessary, but ensure the co-solvent itself does not cause degradation.[2]
Issue: My HPLC chromatogram shows poor separation between the parent drug and its degradation products.
-
Solution 1: Optimize the HPLC method. Adjust the mobile phase composition, such as the ratio of organic solvent to aqueous buffer and the pH of the buffer. Gradient elution, where the mobile phase composition changes during the run, can often improve the separation of complex mixtures.
-
Solution 2: Change the stationary phase. If optimizing the mobile phase is insufficient, try a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size.
-
Solution 3: Adjust the detection wavelength. Experiment with different UV detection wavelengths to maximize the signal of the parent drug and its degradants while minimizing interference.
Issue: I am seeing unexpected peaks in my chromatograms, even in my control samples.
-
Solution 1: Check for contamination. The unexpected peaks could be due to contamination of your solvents, glassware, or the HPLC system itself. Run a blank injection (mobile phase only) to identify any system peaks.
-
Solution 2: Evaluate the stability of the sample in the analytical solvent. The drug may be degrading in the solvent used to prepare the sample for HPLC analysis. If so, prepare samples immediately before injection or use a different, non-reactive solvent.
Summary of Typical Forced Degradation Conditions
The following table outlines typical stress conditions used in forced degradation studies. The extent of degradation for this compound under these conditions needs to be determined experimentally.
| Stress Condition | Typical Experimental Parameters | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M - 1 M HCl at Room Temperature or elevated (e.g., 80°C) | 5 - 20 |
| Base Hydrolysis | 0.1 M - 1 M NaOH at Room Temperature or elevated (e.g., 80°C) | 5 - 20 |
| Oxidation | 3% - 30% H₂O₂ at Room Temperature | 5 - 20 |
| Thermal Degradation | Dry heat (e.g., 60°C - 80°C) for a specified duration | 5 - 20 |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) in solution and as a solid | 5 - 20 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Repeat the procedure in step 2, using 0.1 M NaOH as the stress agent and neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature and protect it from light. Withdraw and analyze samples at specified time points.
-
Thermal Degradation: Transfer a known amount of solid this compound to a vial and place it in an oven at a set temperature (e.g., 80°C). At specified time points, dissolve a portion of the solid in the mobile phase for HPLC analysis. For solutions, store the stock solution at an elevated temperature.
-
Photostability: Expose a solution of this compound and the solid drug to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after a defined exposure period.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a commonly used reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: A typical mobile phase for compounds like encainide would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Initial Isocratic Conditions: Begin with an isocratic elution (constant mobile phase composition) and inject a mixture of the stressed samples.
-
Method Optimization:
-
pH Adjustment: Vary the pH of the aqueous buffer to improve the peak shape and resolution of ionizable compounds.
-
Organic Solvent Ratio: Adjust the percentage of the organic solvent to alter the retention times of the analytes.
-
Gradient Elution: If isocratic elution does not provide adequate separation, develop a gradient elution program where the concentration of the organic solvent is increased over time.
-
-
Detection: Use a UV detector and determine the optimal wavelength for detecting both the parent drug and its degradation products by running a UV scan.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Encainide Technical Support Center: Troubleshooting Diminished Efficacy in Long-Term Experiments
Welcome to the technical support center for researchers utilizing Encainide in long-term experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address observations of diminished drug effect over time, a phenomenon sometimes referred to as tachyphylaxis. While classic tachyphylaxis is not a well-documented characteristic of Encainide, this guide will help you navigate potential causes for a reduced response in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Encainide and its primary mechanism of action?
Encainide is a Class IC antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in the cardiac cell membrane.[2][3][4] This action slows the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity through the myocardium.[5]
Q2: Why are Encainide's metabolites important for its long-term effect?
Encainide is extensively metabolized in the liver to two major active metabolites: O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).[6][7] These metabolites are often more potent and have longer elimination half-lives than the parent drug.[5][8] In individuals who are "extensive metabolizers" (over 90% of the population), these metabolites are present at higher plasma concentrations than Encainide itself and are considered to be the primary mediators of the drug's long-term antiarrhythmic effect.[5][6][7] The sustained efficacy of Encainide in clinical use is largely attributed to the accumulation and action of these metabolites.[9]
Q3: Is tachyphylaxis a recognized issue with Encainide?
Tachyphylaxis is defined as a rapid decrease in the response to a drug after repeated administration.[10] Currently, there is a lack of direct evidence in the scientific literature to suggest that Encainide is subject to classic tachyphylaxis. Long-term clinical studies have generally shown sustained efficacy.[9][11][12] However, a perceived decrease in efficacy in an experimental setting can arise from various factors unrelated to true tachyphylaxis.
Q4: What are the potential reasons for a diminished response to Encainide in my long-term experiment?
Several factors could contribute to a perceived loss of Encainide efficacy in an in vitro or in vivo model:
-
Metabolic Capacity of the Experimental System: Your experimental model (e.g., cell line, isolated organ) may lack the necessary enzymes (specifically, the CYP2D6 enzyme system) to convert Encainide to its more potent metabolites, ODE and MODE.
-
Alterations in the Experimental Model Over Time: Long-term cell cultures can undergo changes in phenotype, including altered expression or function of the target sodium channels (Nav1.5). Similarly, animal models can experience physiological adaptations over the course of a long-term study.
-
Drug Stability and Concentration: The stability of Encainide in your experimental medium over extended periods could be a factor, leading to a decrease in the effective concentration.
-
Experimental Design: Continuous, high-dose exposure in an experimental setup may induce cellular responses that are not observed under typical clinical dosing regimens.
Troubleshooting Guides
Issue 1: Decreasing Antiarrhythmic Effect of Encainide in a Long-Term In Vitro Model
Troubleshooting Steps:
-
Verify Drug Integrity and Concentration:
-
Action: Prepare fresh Encainide solutions periodically throughout the experiment.
-
Rationale: To rule out degradation of the compound in the experimental medium over time.
-
Verification: If possible, use an analytical method like High-Performance Liquid Chromatography (HPLC) to confirm the concentration of Encainide in your stock and working solutions.
-
-
Assess the Metabolic Activity of Your Cell Model:
-
Action: Determine if your cell line expresses the necessary cytochrome P450 enzymes (primarily CYP2D6) for Encainide metabolism.
-
Rationale: A lack of metabolism to the more potent ODE and MODE could result in a weaker-than-expected or diminishing effect as the parent drug is cleared or if the experimental endpoint is more sensitive to the metabolites.
-
Verification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze cell culture supernatant for the presence of ODE and MODE after incubation with Encainide.
-
-
Directly Test the Active Metabolites:
-
Action: If available, conduct parallel experiments using O-demethyl encainide (ODE) and 3-methoxy-O-demethyl encainide (MODE).
-
Rationale: If the metabolites produce a sustained and potent effect where Encainide did not, it strongly suggests that the issue is a lack of metabolic conversion in your model.
-
-
Evaluate Sodium Channel Expression and Function:
-
Action: Assess the expression levels and function of Nav1.5 channels in your cells at different time points during the long-term experiment.
-
Rationale: To determine if the cellular model itself is changing over time, leading to a reduced number of drug targets.
-
Verification: Use techniques like Western blotting or qPCR to quantify Nav1.5 protein and mRNA levels, respectively. Use patch-clamp electrophysiology to measure the density of the sodium current (INa).
-
Data Presentation: Pharmacokinetics of Encainide and its Metabolites
The following table summarizes the key pharmacokinetic parameters of Encainide and its active metabolites in extensive metabolizers (EM), highlighting the significant contribution of the metabolites to the overall drug effect.
| Parameter | Encainide (Parent Drug) | O-demethyl encainide (ODE) | 3-methoxy-O-demethyl encainide (MODE) |
| Elimination Half-life (t1/2) | ~2.5 hours[5] | Longer than Encainide | Longer than Encainide |
| Relative Antiarrhythmic Potency | Less potent than metabolites[7] | More potent than Encainide[7] | At least equipotent to Encainide[7] |
| Plasma Concentration in EMs | Lower than metabolites[5][7] | Higher than Encainide | Higher than Encainide |
| Minimally Effective Plasma Conc. | ~300 ng/ml[5] | ~35 ng/ml[5] | ~100 ng/ml[5] |
Experimental Protocols
Protocol: Assessing Sodium Channel Current using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to investigate whether long-term exposure to Encainide alters the function of Nav1.5 channels in a cell line.
Objective: To measure and compare the peak sodium current density in control cells versus cells chronically treated with Encainide.
Materials:
-
Cells expressing Nav1.5 (e.g., HEK293 cells stably transfected with SCN5A, or cardiomyocytes).
-
Control and Encainide-containing culture media.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Procedure:
-
Cell Culture: Culture cells under standard conditions. For the experimental group, supplement the culture medium with a clinically relevant concentration of Encainide for the desired duration (e.g., 48-72 hours). Culture a parallel batch of cells in standard medium as a control.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Cell Plating: Plate cells on glass coverslips suitable for microscopy and recording.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -120 mV to ensure all sodium channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 or 10 mV increments) for a short duration (e.g., 50 ms).
-
Record the resulting currents. The inward sodium current will appear as a fast, transient downward deflection.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Normalize the peak current to the cell capacitance (measured using the amplifier's built-in function) to obtain the current density (pA/pF).
-
Construct a current-voltage (I-V) relationship plot for both control and Encainide-treated cells.
-
Compare the peak current density between the two groups. A significant reduction in the Encainide-treated group could suggest downregulation or functional inhibition of the sodium channels.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolism of Encainide to its active metabolites and their action on the Nav1.5 sodium channel.
Experimental Workflow: Troubleshooting Diminished Encainide Effect
Caption: A logical workflow for troubleshooting the cause of a diminished response to Encainide.
Logical Relationship: Encainide Metabolism Phenotypes
Caption: The impact of metabolizer phenotype on the pharmacokinetics and active compounds of Encainide.
References
- 1. Safety and efficacy of encainide for malignant ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM Structure of the Cardiac Sodium Channel Nav1.5 Revealed – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 3. Structure of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Na Channels: Structure to Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative metabolism of encainide: polymorphism, pharmacokinetics and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible contribution of encainide metabolites to the long-term antiarrhythmic efficacy of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Encainide for ventricular arrhythmias: placebo-controlled and standard comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term efficacy and safety of oral encainide in the treatment of chronic ventricular ectopic activity: relationship to plasma concentrations--a French multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stimulation Protocols in the Presence of Encainide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing stimulation protocols in experiments involving the Class Ic antiarrhythmic agent, Encainide.
Troubleshooting Guides
Issue 1: Loss of Cardiomyocyte Capture at Higher Stimulation Frequencies
One of the most common challenges when working with potent sodium channel blockers like Encainide is the loss of cardiomyocyte capture (failure to elicit an action potential) as the electrical stimulation frequency is increased. This phenomenon is often a direct consequence of the drug's "use-dependent" mechanism of action.
Possible Causes and Solutions
| Cause | Explanation | Troubleshooting Steps |
| Use-Dependent Sodium Channel Block | Encainide binds more potently to sodium channels that are frequently opening and closing (i.e., at faster heart rates). This cumulative block can raise the stimulation threshold above the applied voltage, leading to a loss of capture.[1] | 1. Decrease Stimulation Frequency: Temporarily reduce the pacing frequency to allow the drug to dissociate from the sodium channels. 2. Increase Stimulation Voltage/Duration: Gradually increase the amplitude or duration of the stimulation pulse to overcome the elevated threshold. Document the new threshold. 3. Perform a Frequency Sweep: Systematically test a range of frequencies (e.g., 0.5 Hz to 5 Hz) to determine the maximum capture rate at a given Encainide concentration. |
| Excessive Drug Concentration | The concentration of Encainide may be too high, causing excessive sodium channel blockade even at lower frequencies. | 1. Perform a Dose-Response Curve: Test a range of Encainide concentrations (e.g., 100 nM to 10 µM) to identify the optimal concentration for your experimental window. 2. Washout and Re-equilibration: If excessive block is suspected, perform a washout with drug-free solution and re-equilibrate with a lower concentration. |
| Suboptimal Cellular Health | Unhealthy or depolarized cells have a lower resting membrane potential, which can inactivate a population of sodium channels, exacerbating the blocking effect of Encainide. | 1. Verify Resting Membrane Potential: In patch-clamp experiments, ensure the resting membrane potential is within the expected range for your cell type (e.g., -70 to -85 mV for ventricular myocytes). 2. Check Solutions: Confirm the osmolarity and pH of your extracellular and intracellular solutions are correct.[2][3] 3. Ensure Proper Oxygenation: Maintain continuous oxygenation of the extracellular solution. |
Issue 2: High Variability in Electrophysiological Recordings
High variability between cells or recording sessions can obscure the true effect of Encainide. Pacing at a constant rate is a crucial step to reduce this variability.
Possible Causes and Solutions
| Cause | Explanation | Troubleshooting Steps |
| Spontaneous Beating of Cardiomyocytes | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) often beat spontaneously at variable rates, which can be a major confounding factor when assessing a use-dependent drug. | 1. Implement Electrical Pacing: Always use electrical stimulation to control the beat rate. This reduces assay variability and allows for the evaluation of rate-dependent drug effects. 2. Allow for Stabilization: After initiating pacing, allow the cells to stabilize at the set frequency for several minutes before applying Encainide. |
| Inconsistent Drug Incubation Time | The slow binding kinetics of Encainide mean that it can take several minutes to reach a steady-state block. | 1. Standardize Incubation Time: Use a consistent pre-incubation period (e.g., 10-15 minutes) after drug application before starting your recording protocol. 2. Monitor Onset of Effect: In preliminary experiments, monitor a key parameter (e.g., Vmax) over time after drug application to determine the time to steady-state. |
| General Patch-Clamp Instability | Issues with the patch-clamp setup itself can introduce significant variability. | 1. Check Seal Resistance: Ensure a high-resistance seal (>1 GΩ) is formed and maintained throughout the experiment. 2. Monitor Access Resistance: A low and stable access resistance is critical for accurate voltage-clamp and current-clamp recordings. If it increases significantly, the data may not be reliable.[2] 3. Minimize Noise: Ensure proper grounding and shielding of the setup to minimize electrical noise. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Encainide?
A1: Encainide is a Class Ic antiarrhythmic agent that potently blocks cardiac sodium channels (Nav1.5).[4][5] Its key characteristic is its slow dissociation from the channel, meaning it binds tightly and releases slowly.[4][6] This results in a "use-dependent" or "frequency-dependent" block, where the inhibitory effect is more pronounced at faster heart rates.[6]
Q2: Why does Encainide's effect increase with faster stimulation rates?
A2: Sodium channels cycle between resting, open, and inactivated states. Class Ic drugs like Encainide have a higher affinity for the open and inactivated states than the resting state.[1][7] At faster stimulation rates, channels spend more time in the open and inactivated states, providing more opportunities for the drug to bind. Due to Encainide's slow dissociation kinetics, the block accumulates over successive beats, leading to a greater effect.[6]
Q3: What are typical in vitro concentrations of Encainide to use in experiments?
A3: The effective concentration can vary by cell type and experimental endpoint. A good starting point is to test a range from low nanomolar to low micromolar concentrations. The peak plasma concentration of Encainide is approximately 511 nM.[8] For its primary target (sodium channels), concentrations in the range of 100 nM to 10 µM are often used to characterize its effects in vitro. The related Class Ic drug flecainide has a reported IC50 for use-dependent block of 7.4 µM at 10 Hz.[9]
Q4: What stimulation frequencies are best to reveal the use-dependent properties of Encainide?
A4: To demonstrate use-dependence, you must compare the drug's effect at different stimulation frequencies. A common approach is to first establish a baseline at a low frequency (e.g., 0.2 or 0.5 Hz) and then test at progressively higher frequencies (e.g., 1 Hz, 2 Hz, 3 Hz, and higher).[8][10] Frequencies that elicit a significant use-dependent block for Class Ic drugs are often in the 1-10 Hz range.[9]
Q5: How does Encainide affect the action potential morphology?
A5: Encainide's primary effect is a marked reduction in the maximum upstroke velocity (Vmax or dV/dtmax) of the action potential's phase 0, which reflects the slowed influx of sodium.[5] It has little to no effect on the action potential duration (APD).[5] This leads to a significant slowing of conduction velocity in cardiac tissue.
Q6: Are there off-target effects of Encainide I should be aware of?
A6: While its primary target is the cardiac sodium channel, Encainide has been shown to block voltage-gated potassium channels (Kv) at micromolar concentrations (IC50 of ~8.9 µM), which is higher than its therapeutic plasma concentration.[8] This effect is not use-dependent.[8] This could be a consideration in experiments using high concentrations of the drug.
Quantitative Data Summary
The following tables summarize expected quantitative effects of Class Ic antiarrhythmics like Encainide on key electrophysiological parameters. Note that specific values can vary significantly based on the cell type, temperature, and specific experimental conditions.
Table 1: Recommended Concentration and Stimulation Parameters
| Parameter | Recommended Range | Rationale |
| Encainide Concentration | 100 nM - 10 µM | Covers the range from therapeutic plasma concentrations to concentrations needed to elicit strong block in vitro.[8] |
| Baseline Stimulation Frequency | 0.2 - 0.5 Hz | Allows for near-complete recovery from block between pulses, establishing a baseline tonic block. |
| Test Stimulation Frequencies | 1 - 10 Hz | This range is typically sufficient to reveal the use-dependent nature of Class Ic drugs.[9][10] |
| Stimulation Pulse Duration | 1 - 5 ms | Should be suprathreshold to ensure consistent capture. |
| Stimulation Voltage | 1.5 - 2x Threshold | Minimizes the risk of cellular damage while ensuring reliable capture. Threshold may need to be re-evaluated after drug application. |
Table 2: Expected Electrophysiological Effects
| Parameter | Expected Change with Encainide | Notes |
| Vmax (Phase 0 dV/dt) | Strong, use-dependent decrease | This is the hallmark effect of a Class Ic sodium channel blocker. The decrease will be more pronounced at higher frequencies. |
| Action Potential Amplitude | Minor to moderate decrease | Primarily due to the reduction in peak sodium current. |
| Action Potential Duration (APD50/APD90) | Minimal to no change | Encainide is characteristic of Class Ic drugs that do not significantly affect repolarization.[5] |
| Conduction Velocity (in tissue) | Strong, use-dependent decrease | A direct consequence of the reduced Vmax. |
| Stimulation Threshold | Increase | The drug-induced block requires a stronger stimulus to activate the remaining available sodium channels. |
| Refractory Period | Minimal to moderate increase | [5] |
Experimental Protocols
Protocol 1: Assessing Use-Dependent Block with Whole-Cell Patch Clamp
This protocol is designed to quantify the use-dependent block of the sodium current (INa) by Encainide in isolated cardiomyocytes using the voltage-clamp technique.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Pipette Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
Methodology:
-
Establish a stable whole-cell configuration with a GΩ seal and low access resistance.
-
Hold the cell at a negative potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Baseline Tonic Block: Apply a single depolarizing pulse to -20 mV for 40 ms to measure the baseline peak INa.
-
Use-Dependent Protocol: a. Apply a train of 20 depolarizing pulses (to -20 mV for 40 ms) at a low frequency (e.g., 0.5 Hz). b. After a recovery period, apply a similar train of pulses at a high frequency (e.g., 2 Hz or 5 Hz).
-
Perfuse the cell with the desired concentration of Encainide (e.g., 1 µM) for 10-15 minutes to allow for equilibration.
-
Repeat steps 3 and 4 in the presence of Encainide.
-
Data Analysis: a. Normalize the peak current of each pulse in the train to the peak current of the first pulse. b. Compare the degree of current reduction (block) between the low and high frequencies, both before and after drug application. A greater reduction at high frequency in the presence of the drug demonstrates use-dependence.
Protocol 2: Calcium Imaging with Paced Cardiomyocytes
This protocol assesses the functional consequences of Encainide on calcium handling in electrically paced cardiomyocytes or cardiomyocyte monolayers.
Reagents:
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Tyrode's solution (as the extracellular buffer).
-
Encainide stock solution.
Methodology:
-
Load the cardiomyocytes with the chosen calcium indicator dye according to the manufacturer's instructions.
-
Place the culture dish on the stage of a fluorescence microscope equipped with a field stimulation electrode system.
-
Baseline Pacing: Begin pacing the cells at a low baseline frequency (e.g., 0.5 Hz) with a suprathreshold voltage.
-
Record several baseline calcium transients. A transient is the sharp rise and slower decay of intracellular calcium with each stimulated beat.
-
Drug Application: Add Encainide to the extracellular solution at the desired final concentration and allow it to equilibrate for 10-15 minutes.
-
Post-Drug Recording (Low Frequency): Record calcium transients again at the low baseline frequency (0.5 Hz).
-
Frequency Challenge: Increase the pacing frequency to a higher rate (e.g., 2 Hz).
-
Post-Drug Recording (High Frequency): Record calcium transients at the high frequency. Observe for any changes in transient amplitude, morphology, or failures to elicit a calcium transient (loss of capture).
-
Data Analysis: a. Measure the amplitude and decay kinetics of the calcium transients under each condition. b. Quantify the rate of capture failures at high frequency in the presence of Encainide.
Visualizations
Caption: Mechanism of Encainide's use-dependent block on cardiac sodium channels.
Caption: Workflow for troubleshooting loss of capture during stimulation experiments.
Caption: General experimental workflow for assessing Encainide's effects.
References
- 1. Intermittent failure to capture: What is the mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. Basic and clinical cardiac electrophysiology of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Encainide, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Encainide and Propafenone on Cardiac Conduction: A Guide for Researchers
This guide provides a detailed comparative analysis of two Class IC antiarrhythmic agents, Encainide and Propafenone, with a specific focus on their effects on cardiac conduction. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their electrophysiological properties.
Executive Summary
Encainide and Propafenone are potent sodium channel blockers used in the management of cardiac arrhythmias. Both drugs effectively slow conduction velocity in the atria, ventricles, and His-Purkinje system, leading to characteristic changes in the electrocardiogram (ECG). Encainide is notable for its active metabolites, which significantly contribute to its therapeutic and electrophysiological effects. Propafenone, in addition to its primary sodium channel antagonism, exhibits weak beta-adrenergic and potassium channel blocking properties. These ancillary actions may contribute to its overall clinical profile and differentiate it from Encainide. While both drugs prolong the PR and QRS intervals, their effects on the QT interval can vary, a crucial consideration in assessing proarrhythmic risk.
Data Presentation: Electrophysiological Effects on ECG Intervals
The following tables summarize the quantitative effects of Encainide and Propafenone on key ECG intervals based on published clinical data.
Table 1: Effects of Encainide on Cardiac Conduction
| Parameter | Baseline (ms) | Post-Encainide (ms) | Mean Percentage Change | Citation |
| PR Interval | - | - | +44% | [1] |
| QRS Interval | - | - | +47% | [1] |
| H-V Interval | - | - | +31% | [2] |
| QRS Interval | - | - | +18% | [2] |
| QT Interval | - | - | +2% (minimal) | [2] |
Note: Baseline and Post-Encainide values in milliseconds were not consistently reported in the cited studies. The primary data available is the mean percentage change.
Table 2: Effects of Propafenone on Cardiac Conduction
| Parameter | Baseline (ms) | Post-Propafenone (ms) | Mean Change (ms) | Citation |
| PR Interval | 168 ± 46 | 188 ± 25 | +20 | [3] |
| HV Interval | 47 ± 10 | 65 ± 13 | +18 | [3] |
| QRS Duration | 140 ± 36 | 180 ± 48 | +40 | [4] |
| QT Interval | 402 ± 30 | 459 ± 60 | +57 | [4] |
| QTc Interval | 428 ± 30 | 437 ± 27 | +9 (not significant) | [5] |
| QTc Interval | 441 ± 26 | 444 ± 26 | +3 (not significant) | [6] |
Note: Data are presented as mean ± standard deviation where available. The effect of Propafenone on the QT/QTc interval appears to be variable across different studies, with some reporting a significant increase and others no significant change.
Experimental Protocols
The data presented in this guide are derived from clinical electrophysiology studies and controlled trials. While specific protocols for each cited study are proprietary, the following represents a generalized methodology for such investigations.
In Vivo Electrophysiology Study Protocol
An in vivo electrophysiology (EP) study is conducted to assess the electrical properties of the heart in a clinical setting.
-
Patient Preparation: Patients are brought to the electrophysiology laboratory in a fasting state. Sedation is administered as needed.
-
Catheter Placement: Multipolar electrode catheters are inserted percutaneously through a femoral or subclavian vein and positioned under fluoroscopic guidance at various intracardiac locations, including the high right atrium, His bundle region, and right ventricular apex.[7]
-
Baseline Measurements: Baseline intracardiac electrograms are recorded to measure standard intervals such as the sinus cycle length, PA (intra-atrial conduction), AH (AV nodal conduction), and HV (His-Purkinje conduction) intervals.[8] Surface ECG is continuously monitored.
-
Drug Administration: The investigational drug (Encainide or Propafenone) is administered intravenously at a predetermined dose and infusion rate.
-
Post-Drug Measurements: Following drug administration, serial measurements of intracardiac and surface ECG intervals are repeated to assess the drug's effect on cardiac conduction.
-
Programmed Electrical Stimulation: Pacing protocols, including incremental pacing and the introduction of premature extrastimuli, are performed before and after drug administration to evaluate effects on refractory periods and the inducibility of arrhythmias.[7]
-
Data Analysis: Changes in electrophysiological parameters are statistically analyzed to determine the significance of the drug's effect.
In Vitro Patch-Clamp Protocol for Sodium Channel Blockade
The patch-clamp technique allows for the direct measurement of ion channel activity in isolated cardiomyocytes or cell lines expressing specific ion channels.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts or a stable cell line expressing the human cardiac sodium channel (NaV1.5) is cultured.
-
Electrode Preparation: A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an internal solution mimicking the intracellular ionic composition.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit sodium currents. The protocol is designed to assess the drug's affinity for the resting, open, and inactivated states of the sodium channel.[9]
-
Drug Application: The cell is perfused with an external solution containing the test compound (Encainide or Propafenone) at various concentrations.
-
Data Acquisition and Analysis: Sodium currents are recorded before, during, and after drug application. The reduction in current amplitude is used to determine the concentration-response relationship and the kinetics of channel blockade.[10]
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of Encainide and Propafenone on cardiac ion channels.
Experimental Workflow
Caption: A typical workflow for a clinical electrophysiology study of antiarrhythmic drugs.
Concluding Remarks
Encainide and Propafenone are both effective Class IC antiarrhythmic agents that significantly impact cardiac conduction by blocking sodium channels.[11][12] Encainide's effects are mediated by both the parent drug and its active metabolites.[11] Propafenone's electrophysiological profile is augmented by its weak beta-blocking and potassium channel-blocking activities.[12] The primary effect of both drugs on the ECG is a prolongation of the PR and QRS intervals, reflecting slowed conduction through the AV node and ventricles, respectively.[1][3] The clinical significance of Propafenone's variable effect on the QT interval warrants further investigation, as QT prolongation is a known risk factor for proarrhythmia.[4][5][6] This comparative guide provides a foundation for researchers to understand the nuanced differences in the electrophysiological effects of these two important antiarrhythmic drugs. Further head-to-head clinical trials with standardized methodologies would be beneficial to more definitively delineate their comparative effects on cardiac conduction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical electrophysiologic effects of encainide, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic effects and clinical efficacy of oral propafenone therapy in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acc.org [acc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The influence of atenolol and propafenone on QT interval dispersion in patients 3 months after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Electrophysiologic Study Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellmicrosystems.com [cellmicrosystems.com]
- 11. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
A Head-to-Head In Vitro Comparison of Encainide and Quinidine: Electrophysiological Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the electrophysiological properties of two Class I antiarrhythmic agents, encainide (a Class Ic agent) and quinidine (a Class Ia agent). The following sections present quantitative data on their effects on cardiac ion channels, detailed experimental protocols for the cited experiments, and a visualization of a key signaling pathway modulated by quinidine.
Quantitative Data Summary
The following table summarizes the in vitro effects of encainide and quinidine on key electrophysiological parameters. The data is compiled from studies utilizing various cardiac cell and expression systems.
| Parameter | Encainide | Quinidine | Key Observations |
| Sodium Channel (NaV1.5) Blockade | Potent blocker with slow onset and offset kinetics.[1] Specific IC50 values are not consistently reported in comparative in vitro studies. | Moderate blocker with intermediate kinetics.[1] IC50: 28.9 ± 2.2 μM to 55.6 μM.[2] | Encainide exhibits more potent use-dependent block of sodium channels compared to quinidine.[1] |
| Potassium Channel Blockade | Blocks voltage-gated potassium (Kv) channels, particularly Kv1.5.[3] IC50 on Kv channels: 8.91 ± 1.75 μM.[3] | Blocks multiple potassium channels including the transient outward current (Ito) and the delayed rectifier current (IK).[1] IC50 on Ito: 3.9 µM. IC50 on IK: 14 µM. | Both drugs exhibit potassium channel blocking activity, contributing to their effects on action potential duration. |
| Action Potential Duration (APD) | Minimal effect at slow heart rates, but significantly prolongs APD at faster heart rates. | Prolongs APD, with a more pronounced effect at slower heart rates (reverse use-dependence). | The opposing rate-dependent effects on APD are a key differentiator between Class Ic and Class Ia agents. |
| Maximum Upstroke Velocity (Vmax) | Markedly decreases Vmax, reflecting strong sodium channel blockade.[4] | Moderately decreases Vmax.[1] | The more pronounced effect of encainide on Vmax is consistent with its potent sodium channel blocking properties.[4] |
Experimental Protocols
The data presented in this guide are primarily derived from experiments utilizing the whole-cell patch-clamp technique . This methodology allows for the precise measurement of ion channel currents and action potentials from isolated cardiac myocytes or cells expressing specific ion channels.
Whole-Cell Patch-Clamp Recording of Ion Currents and Action Potentials
1. Cell Preparation:
-
Cardiac Myocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, rat) or obtained from human biopsies.
-
Expression Systems: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transfected to stably express a specific cardiac ion channel of interest (e.g., hNaV1.5, hKv1.5).
2. Recording Solutions:
-
External (Bath) Solution (Tyrode's Solution): Typically contains (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: The composition varies depending on the specific ion current being measured. For potassium currents, it may contain (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH. For sodium currents, potassium ions are often replaced with cesium to block potassium channels.
3. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing a low-resistance electrical access to the cell's interior (whole-cell configuration).
-
Voltage-Clamp Mode: The membrane potential is held at a specific voltage by the amplifier, and the currents flowing across the membrane in response to voltage steps are recorded. This allows for the characterization of specific ion channel currents and their blockade by drugs. IC50 values are determined by applying increasing concentrations of the drug and measuring the corresponding reduction in current amplitude.
-
Current-Clamp Mode: The amplifier injects current to maintain a constant membrane potential, and changes in membrane potential (action potentials) are recorded. This mode is used to assess the effects of drugs on action potential duration, amplitude, and upstroke velocity.
Signaling Pathway and Molecular Mechanisms
While the primary mechanism of action for both encainide and quinidine is direct ion channel blockade, in vitro studies have revealed additional complexities. Notably, quinidine has been shown to induce the internalization of the Kv1.5 potassium channel, a process that can modulate the channel's surface density and overall current.
Caption: Quinidine-induced internalization of the Kv1.5 potassium channel.[5]
This pathway illustrates that quinidine, in addition to blocking the pore of the Kv1.5 channel, triggers a calcium-dependent process that leads to the removal of the channel from the cell surface.[5] This internalization is mediated by the protein dynamin and represents a non-canonical mechanism of action for an antiarrhythmic drug.[5] For encainide, similar in vitro studies detailing modulation of ion channel trafficking or other signaling pathways are not as well-documented.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro comparison of antiarrhythmic drugs like encainide and quinidine.
References
- 1. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Encainide, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo electrophysiologic effects of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
Proarrhythmic Risk of Encainide Compared to Other Class IC Antiarrhythmic Agents: A Comparative Guide
This guide provides a detailed comparison of the proarrhythmic risk associated with encainide and other Class IC antiarrhythmic agents, namely flecainide and propafenone. The information presented is based on key clinical trials and experimental studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Proarrhythmic Risk
The proarrhythmic potential of Class IC agents became a significant concern following the results of the Cardiac Arrhythmia Suppression Trial (CAST). This trial was designed to test the hypothesis that suppressing ventricular premature complexes (VPCs) after a myocardial infarction would reduce mortality. However, the trial was prematurely terminated because of increased mortality in the active treatment arms compared to placebo.
Table 1: Proarrhythmic Events and Mortality in the Cardiac Arrhythmia Suppression Trial (CAST)
| Drug | Dosage | Incidence of Proarrhythmia | Mortality Rate (Drug vs. Placebo) | Key Findings |
| Encainide | 50 mg three times daily | Not explicitly reported as a separate endpoint, but contributed to excess mortality. | 5.5% vs. 2.2% (relative risk 2.5) | Significantly increased mortality from arrhythmia. |
| Flecainide | 100 mg twice daily | Not explicitly reported as a separate endpoint, but contributed to excess mortality. | 5.1% vs. 2.2% (relative risk 2.3) | Significantly increased mortality from arrhythmia. |
| Moricizine | 200-300 mg three times daily | Not explicitly reported as a separate endpoint, but contributed to excess mortality. | 5.4% vs. 3.0% (relative risk 1.8) | Increased mortality, though to a lesser extent than encainide and flecainide. |
Table 2: Electrophysiological Effects of Class IC Agents
| Parameter | Encainide | Flecainide | Propafenone |
| Effect on QRS Duration | Marked increase | Marked increase | Marked increase |
| Effect on PR Interval | Moderate increase | Moderate increase | Moderate increase |
| Effect on QT Interval | Minimal to no change | Minimal to no change | Minimal to no change |
| Use-Dependence | Pronounced | Pronounced | Pronounced |
Experimental Protocols
The following sections detail the methodologies of key experiments that have been crucial in understanding the proarrhythmic risk of Class IC agents.
1. The Cardiac Arrhythmia Suppression Trial (CAST)
-
Objective: To determine whether the suppression of asymptomatic or mildly symptomatic ventricular arrhythmias after a myocardial infarction would reduce the rate of death from arrhythmia.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients who had a myocardial infarction at least six weeks but no more than two years previously and who had an average of six or more ventricular premature complexes per hour.
-
Intervention: Patients were randomly assigned to receive encainide, flecainide, or moricizine, or a corresponding placebo. The dose of the active drug was titrated to achieve at least an 80% reduction in VPCs.
-
Endpoints: The primary endpoint was death from arrhythmia. Secondary endpoints included total mortality and non-lethal cardiac events.
-
Key Findings: The trial was stopped prematurely due to a significant increase in mortality in the encainide and flecainide treatment groups compared to the placebo group. This demonstrated the lethal potential of these drugs in a post-myocardial infarction population.
2. In Vitro Electrophysiological Studies
-
Objective: To characterize the effects of Class IC agents on cardiac ion channels and action potentials.
-
Methodology:
-
Cell Preparations: Isolated cardiomyocytes from animal models (e.g., guinea pig, rabbit) or human cardiac tissue.
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings are used to measure the effects of the drugs on specific ion currents, particularly the fast sodium current (INa).
-
Action Potential Recordings: Microelectrode recordings are used to measure changes in action potential duration, upstroke velocity, and other parameters in response to drug application.
-
-
Typical Findings: These studies have shown that Class IC agents are potent blockers of the cardiac sodium channel. They exhibit "use-dependent" block, meaning the degree of block increases with increasing heart rate. This property is thought to contribute to their proarrhythmic effect, especially in the setting of structural heart disease.
Signaling Pathways and Mechanism of Proarrhythmia
The proarrhythmic effect of Class IC antiarrhythmic agents is primarily due to their potent blockade of the cardiac fast sodium channels (INa). This action, while intended to suppress arrhythmias, can also create a substrate for new, life-threatening arrhythmias, particularly in patients with structural heart disease.
Figure 1: Mechanism of proarrhythmia for Class IC antiarrhythmic agents.
A Comparative Guide to the Validation of HPLC Methods for Encainide Quantification Across Laboratories
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. High-Performance Liquid Chromatography (HPLC) remains a cornerstone analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the quantification of Encainide, an antiarrhythmic drug, and its metabolites. The objective is to offer a consolidated resource of experimental data and protocols to support inter-laboratory method validation and ensure the reliability and reproducibility of analytical results.
Comparative Summary of Validated HPLC Methods for Encainide Quantification
The following table summarizes the key parameters of two distinct HPLC methods developed for the quantification of Encainide and its metabolites in biological matrices. These methods employ different chromatographic principles—normal-phase and reversed-phase—offering a valuable comparison of their respective validation characteristics.
| Parameter | Method 1: Normal-Phase HPLC | Method 2: Reversed-Phase HPLC |
| Matrix | Plasma, Urine | Serum, Plasma |
| Analytes Quantified | Encainide, O-demethyl Encainide (ODE), 3-methoxy-O-demethyl Encainide (MODE) | Encainide, ODE, MODE, N-demethyl Encainide (NDE) |
| Chromatographic Column | Silica | Cyanopropyldimethylsilyl (PCN) |
| Mobile Phase | Ethanol:Water:Methanesulfonic acid (500:60:0.2, v/v/v) | Column-dependent mobile phase optimization mentioned |
| Detection | UV at 254 nm | UV (wavelength not specified) |
| Linearity Range (Plasma) | 5 - 5,000 ng/mL[1] | Not explicitly stated |
| Linearity Range (Urine) | 25 - 5,000 ng/mL[1] | Not explicitly stated |
| Limit of Detection (LOD) - Plasma | 5 ng/mL[1] | Not explicitly stated |
| Limit of Detection (LOD) - Urine | 25 ng/mL[1] | Not explicitly stated |
| Intra-assay Precision (RSD) | 2 - 8%[1] | Not explicitly stated |
| Inter-assay Precision (RSD) | < 6%[1] | Not explicitly stated |
| Absolute Recovery (Plasma) | 82 - 92%[1] | Not explicitly stated |
| Absolute Recovery (Urine) | 83 - 99%[1] | Not explicitly stated |
| Sample Preparation | Liquid-liquid extraction with N-butyl chloride containing 5% isopropyl alcohol[1] | Liquid-liquid extraction with n-butyl chloride-isopropyl alcohol (95:5, v/v)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods across different laboratories. The following protocols are based on the comprehensive validation of the normal-phase HPLC method.
Sample Preparation (Liquid-Liquid Extraction)[1]
-
To a 2 mL sample of plasma or serum, add an internal standard.
-
Add 1.0 mL of working borate buffer (pH 9.0).
-
Add 10 mL of extraction solvent (n-butyl chloride containing 5% (v/v) isopropyl alcohol).
-
Shake the mixture for 10 minutes.
-
Centrifuge at 500 g for 5 minutes to separate the organic layer.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of air at 40°C.
-
Reconstitute the dried extract in 200 µL of chloroform and 200 µL of 0.025 mol/L hydrochloric acid.
-
Vortex the reconstituted sample for 10 seconds and centrifuge at 500 g for 3-5 minutes.
-
Inject an aliquot (50-60 µL) of the upper aqueous layer into the HPLC system.
Chromatographic Conditions[1]
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Silica column.
-
Mobile Phase: A mixture of ethanol, water, and methanesulfonic acid in a ratio of 500:60:0.2 (v/v/v).
-
Flow Rate: Not explicitly stated, but should be optimized for best separation.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 50-60 µL.
Validation Experiments
The validation of an HPLC method should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).
-
Linearity: Prepare calibration standards at a minimum of five concentrations spanning the expected range of the samples. Plot the peak area ratio of the analyte to the internal standard against the nominal concentration and determine the linearity using a least-squares regression analysis. The correlation coefficient (r²) should be close to 1. For the normal-phase method, the linearity was established from 5 to 5,000 ng/mL for plasma and 25 to 5,000 ng/mL for urine.[1]
-
Precision:
-
Intra-assay Precision (Repeatability): Analyze at least five replicates of a sample at three different concentrations (low, medium, and high) within the linear range on the same day and with the same instrument. The relative standard deviation (RSD) should be within acceptable limits (typically <15%, and <20% for the lower limit of quantification). The intra-assay precision for the normal-phase method ranged from 2 to 8% RSD.[1]
-
Inter-assay Precision (Intermediate Precision): Analyze the same samples on different days, with different analysts, or on different instruments. The inter-assay precision for the normal-phase method was less than 6% RSD.[1]
-
-
Accuracy: Analyze samples with known concentrations of Encainide and its metabolites and compare the measured concentrations to the true concentrations. The accuracy is expressed as the percentage of recovery. The absolute recovery from plasma for the normal-phase method ranged from 82 to 92%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. For the normal-phase method, the LOD was 5 ng/mL in plasma and 25 ng/mL in urine.[1]
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples and samples spiked with potential interfering substances.
Visualization of Method Validation Workflow
The following diagram illustrates a generalized workflow for the validation of an HPLC method, a critical process for ensuring reliable and reproducible results, especially in the context of inter-laboratory comparisons.
Caption: Generalized workflow for HPLC method validation.
This comprehensive approach to method validation, from initial development to inter-laboratory comparison, is essential for establishing a robust and reliable analytical method for the quantification of Encainide in various biological matrices. The data and protocols presented in this guide serve as a valuable resource for laboratories seeking to develop, validate, or compare HPLC methods for this and other pharmaceutical compounds.
References
The Translational Gap: Assessing the Relevance of Animal Models for Encainide's Clinical Effects
A Comparative Guide for Researchers and Drug Development Professionals
The development of new pharmaceuticals relies heavily on preclinical animal models to predict safety and efficacy in humans. However, the translation of these findings to the clinical setting is not always straightforward. Encainide, a potent Class IC antiarrhythmic agent, serves as a stark reminder of this translational gap. While demonstrating effective suppression of ventricular arrhythmias in both animal models and clinical trials, its use in a specific patient population was associated with a paradoxical increase in mortality.[1][2][3] This guide provides a comprehensive comparison of Encainide's effects in animal models and humans, offering insights into the challenges of translating preclinical data.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of Encainide and its active metabolites in various species.
Table 1: Pharmacokinetic Parameters of Encainide
| Parameter | Dog | Rat | Human (Extensive Metabolizers) | Human (Poor Metabolizers) |
| Oral Bioavailability | - | - | ~30%[4] | ~88%[4] |
| Elimination Half-life (t½) | - | - | ~2.5 hours[4] | 8-11 hours[4] |
| Systemic Clearance | - | - | 1.8 L/min[4] | 0.2 L/min[4] |
| Major Active Metabolites | O-demethyl encainide (ODE), 3-methoxy-O-demethyl encainide (MODE)[5] | O-demethyl encainide (ODE)[6] | O-demethyl encainide (ODE), 3-methoxy-O-demethyl encainide (MODE)[4][7] | Minimal ODE, no MODE[4] |
| Protein Binding | - | - | 70-78%[4] | 70-78%[4] |
Data not available is denoted by "-".
Table 2: Electrophysiological Effects of Encainide and its Metabolites
| Parameter | Dog | Human |
| QRS Duration | Prolonged[8][9] | Prolonged[7][10] |
| H-V Interval | Prolonged[8] | Prolonged[7] |
| A-H Interval | No significant change[8] | Increased[7] |
| QTc Interval | No significant change[8] | Increased (due to QRS widening)[7] |
| Effective Refractory Period (ERP) | Prolonged in infarcted tissue[11] | Increased atrial and ventricular ERP[7] |
Experimental Protocols
Canine Electrophysiology Studies
A common experimental design to assess the electrophysiological effects of Encainide in dogs involves the following steps:
-
Animal Preparation: Mongrel dogs are anesthetized, and catheters are inserted for drug administration, blood sampling, and intracardiac recordings.[8]
-
Baseline Measurements: Standard electrocardiogram (ECG) and intracardiac electrograms (His bundle recordings) are recorded to establish baseline values for heart rate, and various conduction intervals (A-H, H-V, QRS).[8]
-
Drug Administration: Encainide is administered intravenously at varying doses.[8][9]
-
Data Collection: Continuous ECG and intracardiac recordings are monitored throughout the drug infusion and for a specified period afterward. Blood samples are drawn to determine plasma concentrations of Encainide and its metabolites.[8]
-
Arrhythmia Induction (in some models): In models of myocardial infarction, programmed electrical stimulation may be used to assess the drug's effect on the inducibility of ventricular tachycardia.[12][13]
Clinical Trials (Cardiac Arrhythmia Suppression Trial - CAST)
The CAST was a large-scale, randomized, placebo-controlled trial designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature depolarizations (VPDs) after a myocardial infarction would reduce mortality.[1][3][14]
-
Patient Population: Patients who had experienced a myocardial infarction and had frequent VPDs.[3]
-
Treatment Arms: Patients were randomized to receive either Encainide, flecainide, moricizine, or a placebo.[2][14]
-
Primary Endpoint: The primary outcome measured was death from any cause or cardiac arrest.[1]
-
Results: The trial was stopped prematurely for the Encainide and flecainide arms due to a significant increase in mortality and arrhythmic death in the active treatment groups compared to the placebo group.[2][3][15] Specifically, patients treated with Encainide or flecainide had a 2.5-fold higher total mortality rate and a 3.6-fold higher rate of arrhythmic death.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of Encainide and the general workflow of its preclinical to clinical evaluation.
Discussion: The Translational Disconnect
The case of Encainide underscores a critical challenge in drug development: animal models, while valuable, may not fully recapitulate the complex pathophysiology of human disease, particularly in the context of underlying cardiac conditions.
Several factors may contribute to the poor translation of Encainide's preclinical data:
-
Metabolic Differences: While the major active metabolites are the same in dogs and humans, the relative concentrations and their contribution to the overall effect can differ.[4][5] The existence of extensive and poor metabolizer phenotypes in humans adds another layer of complexity that is not typically modeled in preclinical species.[4][10]
-
Disease Model Limitations: The animal models of arrhythmia, often induced in healthy hearts or through acute coronary occlusion, may not accurately reflect the chronic electrophysiological remodeling that occurs in post-myocardial infarction patients.[11][12][13] The proarrhythmic effects of Class IC agents are known to be more pronounced in the setting of structural heart disease.[7]
-
Endpoint Discrepancy: Preclinical studies often focus on the surrogate endpoint of arrhythmia suppression.[16] The CAST, however, demonstrated that this surrogate endpoint did not translate to a benefit in the hard clinical endpoint of mortality and, in fact, was associated with harm.[1][3]
Conclusion
The story of Encainide serves as a crucial case study for researchers and drug development professionals. It highlights the importance of:
-
Thoroughly characterizing the metabolic profiles of drug candidates across species and in different human populations.
-
Developing more sophisticated animal models that better mimic the complexity of human cardiac diseases.
-
Exercising caution when relying on surrogate endpoints and prioritizing the assessment of clinically meaningful outcomes in well-designed clinical trials.
By carefully considering these factors, the scientific community can strive to bridge the translational gap and improve the predictability of preclinical data for the development of safer and more effective cardiovascular drugs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. hrsonline.org [hrsonline.org]
- 3. Preliminary report: effect of encainide and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardial uptake of encainide and its two major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic activity of the O-demethyl metabolite of encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canine electrophysiology of encainide, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic evaluation of encainide with use of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiologic effects of encainide following acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiology of O-demethyl encainide in a canine model of sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antiarrhythmic action of encainide versus ventricular arrhythmias in the conscious dog following coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. pure.psu.edu [pure.psu.edu]
- 16. Electrophysiology, hemodynamic and arrhythmia efficacy model studies on encainide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Encainide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Encainide hydrochloride, a potent class Ic antiarrhythmic agent, requires careful handling and disposal to ensure the safety of personnel and to prevent environmental contamination.[1] This guide provides detailed procedures for the proper disposal of this compound, aligning with general best practices for laboratory and pharmaceutical waste management.
Key Safety and Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This information is summarized from the Safety Data Sheet (SDS).
| Hazard Classification & Statements | Precautionary Statements |
| Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2] | P264: Wash skin thoroughly after handling.[2] |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2] | P270: Do not eat, drink or smoke when using this product.[2] |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2] | P273: Avoid release to the environment.[2] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |
| P330: Rinse mouth.[2] | |
| P391: Collect spillage.[2] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This process is designed to comply with general U.S. Environmental Protection Agency (EPA) guidelines for chemical waste.[3][4][5]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[6]
2. Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Designate a specific, clearly labeled container for this compound waste.
3. Containerization:
-
Use a chemically resistant, leak-proof container for collecting this compound waste.
-
The container must be securely sealed to prevent spills and exposure.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date of accumulation.
4. Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
5. Disposal:
-
This compound waste must be disposed of through an approved hazardous waste disposal facility.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash. Its high toxicity to aquatic life necessitates professional disposal.[2]
6. Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
For large spills, evacuate the area and contact your EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory Considerations
While this compound is not listed as a controlled substance by the Drug Enforcement Administration (DEA), its disposal is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) due to its potential hazardous characteristics, particularly its ecotoxicity.[3][4][7] Healthcare facilities and research laboratories must adhere to these regulations to ensure compliance and environmental protection.[5][8] Incineration at a permitted hazardous waste facility is a common and effective method for the destruction of pharmaceutical waste.[4][7]
It is the responsibility of the generator of the waste to ensure it is managed and disposed of in accordance with all applicable federal, state, and local regulations. Always consult your institution's specific waste management protocols.
References
- 1. This compound | C22H29ClN2O2 | CID 48040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|66794-74-9|MSDS [dcchemicals.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. Encainide = 98 HPLC, powder 66794-74-9 [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Encainide Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Encainide Hydrochloride in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.
This compound is a potent, Class Ic antiarrhythmic agent.[1][2] While valuable in research, it presents hazards that necessitate strict safety protocols. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to mitigate risks for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] It is also identified as an acute toxin and an irritant.[4] Therefore, appropriate PPE is mandatory to prevent exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust, aerosols, and splashes.[3] |
| Hand Protection | Protective gloves | To prevent skin contact with the chemical. |
| Body Protection | Impervious clothing | To protect the body from contamination.[3] |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator | To be used when there is a risk of generating airborne powder or aerosols.[1][3][5] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. An accessible safety shower and eyewash station are mandatory.[3]
-
Work should be conducted in a designated area, such as a chemical fume hood, especially when handling the powder form to avoid dust and aerosol formation.[3]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid inhalation, and any contact with eyes and skin.[3]
-
Do not eat, drink, or smoke in the designated handling area.[3]
-
When weighing the powder, do so carefully to minimize dust generation.
-
For creating solutions, add the powder to the solvent slowly to avoid splashing.
3. Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[3]
-
Store away from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[3]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[3]
-
Use full personal protective equipment during cleanup.[3]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[3]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Dispose of all contaminated materials as hazardous waste according to regulations.[3]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
-
Chemical Waste: Dispose of the substance and any contaminated materials in an approved waste disposal plant.[3] All disposal activities must be in accordance with prevailing country, federal, state, and local regulations.[3]
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.
-
General Guidance: For unused or expired medicine not on a specific "flush list," the FDA recommends mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then throwing it in the trash.[6] However, for a laboratory chemical like this compound, professional hazardous waste disposal is the required method.[3]
Experimental Workflow and Safety Protocols
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
- 1. Encainide = 98 HPLC, powder 66794-74-9 [sigmaaldrich.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound|66794-74-9|MSDS [dcchemicals.com]
- 4. This compound | C22H29ClN2O2 | CID 48040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
